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2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Documentation Hub

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  • Product: 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline
  • CAS: 761440-91-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (A-770041): A Selective Lck Inhibitor for Advanced Research

Introduction: Unveiling A-770041, a Precision Tool for Immunological Investigation 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, more commonly known in the scientific literature by its designation A-770041 ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling A-770041, a Precision Tool for Immunological Investigation

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, more commonly known in the scientific literature by its designation A-770041 , is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family, playing a pivotal role in the initiation of T-cell receptor (TCR) signaling cascades.[3][4][5] Upon antigen recognition by the TCR, Lck is the first kinase activated, phosphorylating key downstream targets and thereby governing T-cell development, activation, proliferation, and differentiation.[1][5][6]

Given its critical function, the targeted inhibition of Lck has become a significant strategy for modulating immune responses. A-770041 has emerged as an indispensable research tool, enabling the precise dissection of Lck's role in various physiological and pathological processes. Its high selectivity and oral bioavailability make it particularly valuable for both in vitro cellular assays and in vivo disease models.[1][7] This guide provides an in-depth exploration of A-770041's mechanism of action, its diverse applications in research, and detailed protocols for its effective use in the laboratory.

Core Mechanism of Action: Selective Inhibition of Lck-Mediated Signaling

The primary utility of A-770041 in research stems from its specific and potent inhibition of Lck kinase activity. Lck is integral to the signal transduction pathway that follows the engagement of the T-cell receptor (TCR) with an antigen-presenting major histocompatibility complex (MHC).[3]

Upon TCR engagement, Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex.[4][8] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated and propagates the signal downstream. This cascade ultimately leads to the activation of transcription factors like NFAT and NF-κB, culminating in cytokine production (e.g., Interleukin-2, IL-2), T-cell proliferation, and the execution of effector functions.[8][9]

A-770041 acts as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the phosphorylation of its substrates. This blockade at a very proximal point in the signaling cascade effectively shuts down T-cell activation.

TCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space APC Antigen Presenting Cell (APC) pMHC Peptide-MHC TCR TCR-CD3 Complex pMHC->TCR Binds ITAMs ITAMs TCR->ITAMs Contains CD4_8 CD4/CD8 CD4_8->pMHC Binds Lck Lck CD4_8->Lck Associated Lck->ITAMs Phosphorylates (P) A770041 A-770041 A770041->Lck Inhibits ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates PLCg PLCγ ZAP70->PLCg Activates Downstream Downstream Signaling (e.g., NFAT, NF-κB) PLCg->Downstream Activates Gene Gene Transcription (e.g., IL-2) Downstream->Gene Activates Kinase_Assay_Workflow step1 1. Reaction Setup - Add Lck enzyme, substrate (e.g., Poly-Glu,Tyr), and kinase buffer to well. step2 2. Inhibitor Addition - Add serial dilutions of A-770041 (or vehicle control) to wells. step1->step2 step3 3. Initiate Reaction - Add ATP to start the kinase reaction. - Incubate at specified temperature (e.g., 30°C). step2->step3 step4 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. step3->step4 step5 5. ADP to ATP Conversion - Add Kinase Detection Reagent to convert ADP produced to ATP. step4->step5 step6 6. Luminescence Detection - Measure luminescence signal. - Signal is proportional to ADP produced (i.e., kinase activity). step5->step6 step7 7. Data Analysis - Plot luminescence vs. A-770041 concentration. - Calculate IC₅₀ value. step6->step7

Figure 2: General workflow for an in vitro Lck kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute recombinant LCK enzyme, substrate (e.g., Protein Tyrosine Kinase Substrate), and prepare kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT). [10]2. Inhibitor Preparation: Prepare a serial dilution of A-770041 in DMSO, followed by a final dilution in kinase buffer. Include a DMSO-only vehicle control.

  • Reaction Plate Setup: In a 96-well plate, add the LCK enzyme, substrate, and assay buffer.

  • Add Inhibitor: Add the A-770041 dilutions or vehicle control to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and proceed with the detection steps as per the manufacturer's protocol (e.g., Promega ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated into a detectable luminescent signal. [11]7. Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro T-Cell Proliferation and IL-2 Production Assay

This cell-based assay assesses the functional consequence of Lck inhibition on primary T-cells.

Step-by-Step Methodology:

  • Isolate T-Cells: Isolate CD4+ T-cells from murine spleen or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). [12][13]2. Cell Plating: Plate the isolated T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of A-770041 (e.g., 0-1000 nM) or vehicle control for 1-2 hours. [1][12]4. T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies (e.g., plate-bound or soluble beads). [12]5. Incubation: Incubate the cells for 24-72 hours at 37°C, 5% CO₂.

  • Analysis:

    • IL-2 Production: After 24 hours, collect the cell culture supernatant. Quantify the concentration of IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA). [12] * Proliferation: After 72 hours, measure cell proliferation using a standard method such as MTS assay, [³H]-thymidine incorporation, or CFSE dye dilution by flow cytometry.

  • Data Analysis: Calculate the EC₅₀ value for the inhibition of IL-2 production or proliferation. Studies report an EC₅₀ of approximately 80 nM for inhibiting Concanavalin A-stimulated IL-2 production in whole blood. [1]

Protocol 3: In Vivo Model of Bleomycin-Induced Lung Fibrosis

This protocol provides an example of how A-770041 is used in a disease model.

InVivo_Workflow step1 1. Animal Acclimatization - Acclimatize mice (e.g., C57BL/6) for 1 week. step2 2. Disease Induction (Day 0) - Administer a single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg) to induce lung fibrosis. step1->step2 step3 3. Treatment Groups - Divide mice into groups:  - Vehicle Control  - Bleomycin + Vehicle  - Bleomycin + A-770041 step2->step3 step4 4. Daily Dosing - Administer A-770041 (e.g., 5 mg/kg) or vehicle daily by oral gavage for the study duration (e.g., 21 days). step3->step4 step5 5. Endpoint Analysis (Day 21) - Euthanize mice and collect samples. step4->step5 step6 6. Outcome Measures - Histology: Assess fibrosis via Masson's trichrome stain. - BALF Analysis: Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine (TGF-β) ELISA. - Flow Cytometry: Analyze lung tissue for T-cell populations (Tregs, Th17). step5->step6

Figure 3: Experimental workflow for an in vivo lung fibrosis model.

Step-by-Step Methodology:

  • Disease Induction: On day 0, induce lung fibrosis in mice via a single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg). [12][13]2. Treatment: Administer A-770041 (a typical dose is 5 mg/kg) or a vehicle control daily by oral gavage. [12]Treatment can be administered for the full duration (e.g., days 0-21) or during specific phases (e.g., early inflammatory phase, days 0-10; or late fibrotic phase, days 11-21) to dissect the timing of Lck's involvement. [12]3. Monitoring: Monitor animals for weight loss and signs of distress.

  • Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the animals.

  • Sample Collection and Analysis:

    • Histopathology: Perfuse the lungs and fix them for histological analysis to assess the degree of fibrosis (e.g., Ashcroft scoring of Masson's trichrome-stained sections).

    • BALF Analysis: Perform a bronchoalveolar lavage to collect fluid (BALF). Analyze the BALF for total and differential cell counts and measure the concentration of key cytokines like TGF-β by ELISA. [12][13] * Flow Cytometry: Process lung tissue into a single-cell suspension to analyze immune cell infiltration, particularly T-cell subsets (e.g., CD4+, CD8+, Tregs), by flow cytometry. [12]

Summary and Future Directions

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (A-770041) is a cornerstone chemical probe for studying the function of Lck. Its value lies in its high selectivity and proven efficacy in both cellular and whole-animal systems. For researchers in immunology, inflammation, and oncology, A-770041 provides a reliable method to inhibit T-cell activation and explore the downstream consequences. It has been instrumental in validating Lck as a therapeutic target for a range of conditions, from transplant rejection to autoimmune diseases and cancer.

Future research will likely continue to use A-770041 to uncover more nuanced roles of Lck in different T-cell subsets and in non-canonical signaling pathways. Furthermore, as a well-characterized inhibitor, it serves as a critical reference compound in the development and screening of new, potentially clinical-grade Lck inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

  • Stachlewitz, R. F., Hart, M. A., Bettencourt, B., Kebede, T., Schwartz, A., Ratnofsky, S. E., Calderwood, D. J., Waegell, W. O., & Hirst, G. C. (2005). A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection. Journal of Pharmacology and Experimental Therapeutics, 315(1), 36–41. [Link]

  • Kagawa, K., Sato, S., Koyama, K., Imakura, T., Murakami, K., Yamashita, Y., Naito, N., Ogawa, H., Kawano, H., & Nishioka, Y. (2022). The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells. PLoS ONE, 17(10), e0276595. [Link]

  • Burchat, A., Borhani, D. W., Calderwood, D. J., Hirst, G. C., Li, B., & Stachlewitz, R. F. (2006). Discovery of A-770041, a src-family selective orally active lck inhibitor that prevents organ allograft rejection. Bioorganic & Medicinal Chemistry Letters, 16(1), 118–122. [Link]

  • Al-Harbi, N. O., Nadeem, A., Ahmad, S. F., Al-Harbi, M. M., Al-Ghamdi, S. S., Alqahtani, F., & Al-Malki, A. S. (2021). Blockade of Tyrosine Kinase, LCK Leads to Reduction in Airway Inflammation through Regulation of Pulmonary Th2/Treg Balance and Oxidative Stress in Cockroach Extract-Induced Mouse Model of Allergic Asthma. Journal of Inflammation Research, 14, 6939–6953. [Link]

  • Rossy, J., & Williamson, D. J. (2014). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. Frontiers in Immunology, 5, 105. [Link]

  • Wikipedia. (2023). Tyrosin-protein kinase Lck. In Wikipedia. Retrieved from [Link]

  • Tasion, J., & Niewiadomska, E. (2024). Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia. Critical Reviews in Oncogenesis, 29(4), 1-13. [Link]

  • BPS Bioscience. (n.d.). LCK Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Voisinne, G., Garcia, Z., & Altan-Bonnet, G. (2024). The TCR and LCK: foundations for T-cell activation and therapeutic innovation. Frontiers in Immunology, 15, 1378393. [Link]

  • Rodriguez-Linares, B., & Gonzalez-Sarmiento, R. (2024). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. International Journal of Molecular Sciences, 25(15), 8021. [Link]

  • Al-Hujaily, E. M., El-Sayed, M. A., & Al-Sharif, M. A. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Advances, 11(40), 24654–24675. [Link]

  • Rodriguez-Linares, B., & Gonzalez-Sarmiento, R. (2024). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. International Journal of Molecular Sciences, 25(15), 8021. [Link]

  • Reaction Biology. (n.d.). Lck Biochemical Activity Assay Service. Reaction Biology. Retrieved from [Link]

  • PLOS One. (2022). The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells. PLOS One. [Link]

  • Nadeem, A., Ahmad, S. F., Al-Harbi, N. O., Al-Harbi, M. M., Ibrahim, K. E., Al-Ghamdi, S. S., Al-Malki, A. S., & Alqahtani, F. (2022). Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model. International Immunopharmacology, 108, 108889. [Link]

  • Le-Saux, L., et al. (2023). A Novel Biallelic LCK Variant Resulting in Profound T-Cell Immune Deficiency and Review of the Literature. Journal of Clinical Immunology, 43(8), 1898–1912. [Link]

  • Tan, Y. X., et al. (2015). Small molecule inhibition of Csk alters affinity recognition by T cells. eLife, 4, e08022. [Link]

Sources

Exploratory

Chemical structure and physical properties of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

An In-Depth Technical Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and proposed synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust predictive profile.

Introduction and Chemical Identity

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a complex organic molecule incorporating several key pharmacophores: a substituted aniline, a piperidine linker, and a morpholine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The combination of the electron-rich aniline ring, the flexible piperidine scaffold, and the polar morpholine group suggests potential applications in drug discovery, particularly in targeting proteins where hydrogen bonding and specific spatial arrangements are crucial for binding.

Chemical Structure:

G cluster_0 Stage 1: Synthesis of 4-(4-morpholinyl)piperidine cluster_1 Stage 2: Buchwald-Hartwig Amination A N-benzyl-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Morpholine B->C D N-benzyl-4-(4-morpholinyl)piperidine C->D E Debenzylation (e.g., H₂, Pd/C) D->E F 4-(4-morpholinyl)piperidine E->F G 4-Bromo-2-methoxyaniline I Buchwald-Hartwig Coupling (Pd catalyst, ligand, base) G->I H 4-(4-morpholinyl)piperidine H->I J 2-(Methyloxy)-4-[4-(4-morpholinyl) -1-piperidinyl]aniline I->J

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 4-(4-morpholinyl)piperidine

This protocol is adapted from a known procedure for the synthesis of 4-(4-piperidinyl)morpholine. [1]

  • Reductive Amination:

    • To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.2 eq).

    • Stir the mixture for 30 minutes at room temperature to form the enamine intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-(4-morpholinyl)piperidine.

  • Debenzylation:

    • Dissolve N-benzyl-4-(4-morpholinyl)piperidine (1.0 eq) in methanol or ethanol.

    • Add palladium on carbon (10% Pd/C) (5-10 mol%).

    • Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) at room temperature for 18-24 hours. [1] * After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-(4-morpholinyl)piperidine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for palladium-catalyzed C-N bond formation. [2][3]

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methoxyaniline (1.0 eq), 4-(4-morpholinyl)piperidine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like XPhos or BINAP (2-10 mol%). [3] * Add a base, typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 eq). [4] * Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction and Workup:

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Physicochemical Properties

The experimental physicochemical properties of the title compound are not widely reported. The following table provides a combination of calculated properties and estimates based on structurally similar compounds.

PropertyValue (Predicted/Estimated)Basis for Estimation/Source
Appearance Expected to be a solid at room temperatureBased on similar substituted anilines [5]
Melting Point 120-140 °CEstimated based on related substituted anilines and morpholine derivatives. For example, 2-methoxy-N-(4-methoxyphenyl)aniline has a melting point of 69-73 °C,[6] and the addition of the bulky piperidine-morpholine substituent would likely increase this.
Boiling Point > 400 °CHigh molecular weight and multiple polar functional groups suggest a high boiling point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The basic nitrogen atoms suggest pH-dependent aqueous solubility (more soluble at acidic pH). [7]The morpholine moiety may enhance solubility. [8]
pKa Estimated to be in the range of 4-5 for the aniline nitrogen and 8-9 for the aliphatic nitrogens.Aniline has a pKa of 4.6. The methoxy group is slightly activating, which could slightly increase the basicity. The piperidine and morpholine nitrogens are typical aliphatic amines with pKa values in the 8-11 range.
LogP 0.903 [9]This calculated value suggests a moderate lipophilicity.

Spectroscopic Analysis

While experimental spectra for this compound are not available, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

G cluster_0 Spectroscopic Techniques cluster_1 Expected Structural Information A 1H NMR E Proton environment, chemical shifts, coupling constants A->E B 13C NMR F Number and type of carbon atoms B->F C FTIR G Presence of functional groups (N-H, C-O, C-N) C->G D Mass Spectrometry H Molecular weight and fragmentation pattern D->H

Caption: Logical flow for spectroscopic characterization.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.0-7.5 ppm): The aniline ring will show a characteristic substitution pattern. We expect three signals in this region, likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

  • Aniline Amine Protons (-NH₂) (δ 3.5-4.5 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet integrating to three protons. [2]* Piperidine and Morpholine Protons (δ 2.5-3.8 ppm): A complex series of multiplets due to the overlapping signals of the CH₂ groups in both the piperidine and morpholine rings.

  • Piperidine CH Proton (δ ~2.5-3.0 ppm): The proton at the C4 position of the piperidine ring will likely be a multiplet.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aniline ring carbons. The carbon bearing the methoxy group will be significantly downfield. [10]* Methoxy Carbon (-OCH₃) (δ ~55 ppm): A single peak. [10]* Piperidine and Morpholine Carbons (δ 45-70 ppm): Multiple signals corresponding to the carbons of the piperidine and morpholine rings. The carbons adjacent to the nitrogen and oxygen atoms will be further downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands characteristic of a primary amine (symmetric and asymmetric stretching). [5][11]* C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and morpholine rings will be below 3000 cm⁻¹.

  • C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Several bands corresponding to the benzene ring.

  • C-N Stretching (1250-1350 cm⁻¹): Aromatic and aliphatic C-N stretching bands.

  • C-O Stretching (1000-1300 cm⁻¹): A strong, characteristic band for the aryl-alkyl ether of the methoxy group and the aliphatic ether of the morpholine ring.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): Expected at m/z = 291.39. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 292.39.

  • Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions. [12]The morpholine ring can also undergo characteristic fragmentation.

Protocols for Spectroscopic Characterization

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Inject a small volume (1-5 µL) into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the protonated molecular ion [M+H]⁺. If desired, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Safety and Handling

  • Potential Hazards:

    • Aniline Moiety: Anilines are known to be toxic and can be absorbed through the skin. [13]They can cause methemoglobinemia, and some are suspected carcinogens. [14] * Morpholine Moiety: Morpholine is corrosive and can cause severe skin burns and eye damage. [15]It is also flammable.

    • General: As with many amine-containing compounds, this substance should be considered harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat and appropriate protective clothing.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if dust/aerosol generation is likely.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

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  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. National Center for Biotechnology Information.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2014).
  • BenchChem. (2025). FT-IR Analysis of 3-[4-(Benzyloxy)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). 4-Morpholinopiperidine synthesis.
  • TCI Chemicals. (n.d.). 2-Methoxy-4-morpholinoaniline.
  • NextSDS. (n.d.). 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.
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  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(piperidin-1-yl)aniline.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • ECHEMI. (n.d.). 4-(Piperidin-4-yl)morpholine SDS.
  • BenchChem. (2025).
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  • PubMed. (n.d.). Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines.
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  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Polymer. (1992). 13C n.m.
  • NextSDS. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
  • Eureka | Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP011300.
  • Royal Society of Chemistry. (2015). 1H and 13C NMR spectra for compounds 3a-s and 4a-s.
  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • PubMed. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
  • Google Patents. (n.d.). Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • ResearchGate. (2025).
  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • BenchChem. (2025).

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Foundational

Mechanism of Action and Pharmacophoric Significance of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline in Targeted Therapy

Executive Summary The compound 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9) is a highly privileged pharmacophore and synthetic intermediate used in the development of next-generation Tyrosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9) is a highly privileged pharmacophore and synthetic intermediate used in the development of next-generation Tyrosine Kinase Inhibitors (TKIs). It serves as a critical building block for targeted therapies directed against Anaplastic Lymphoma Kinase (ALK) and the Epidermal Growth Factor Receptor (EGFR), particularly in overcoming secondary resistance mutations such as ALK L1196M and EGFR T790M [1].

This technical whitepaper deconstructs the structural biology, mechanism of action, and experimental validation of this specific aniline derivative, providing a causal framework for its application in modern drug discovery.

Structural Biology & Pharmacophore Logic

The architectural design of this compound is not arbitrary; every functional group is engineered to exploit specific microenvironments within the kinase ATP-binding pocket. When coupled to a pyrimidine core (forming a 2,4-diarylaminopyrimidine scaffold), the molecule exhibits profound target selectivity.

The Methoxy (-OCH₃) Group: Dihedral Angle Restriction

The ortho-methoxy substitution on the aniline ring acts as a critical steric constraint. By inducing steric clash with the adjacent pyrimidine core, the methoxy group restricts the dihedral angle of the diarylamine bond. This forces the molecule into a highly specific, rigid bioactive conformation (approximately 30°–40° twist) [3]. This pre-organization minimizes the entropic penalty of binding and allows the molecule to bypass the steric bulk of "gatekeeper" mutations (e.g., methionine replacing threonine in EGFR T790M), fitting precisely into the hydrophobic back-pocket of the kinase domain.

The Piperidine Linker: Spatial Projection

The piperidine ring serves as a rigid, non-aromatic spacer. Its primary function is to project the terminal morpholine ring out of the deep hydrophobic pocket and into the solvent-exposed region of the kinase. This precise spatial arrangement prevents unfavorable steric clashes with the hinge region residues.

The Morpholine Ring: Solvent-Exposed Optimization

Extending into the solvent-exposed region, the morpholine ring is a masterclass in pharmacokinetic (PK) optimization [2].

  • Solubility & Lipophilicity: The oxygen atom in the morpholine ring acts as a hydrogen-bond acceptor, significantly increasing water solvation and lowering the overall LogD compared to purely carbocyclic rings.

  • Safety Profile: Morpholine is a weak base (pKa ~8.3). At physiological pH (7.4), it exists in a dynamic equilibrium between its protonated and unprotonated states. This provides sufficient aqueous solubility without the severe hERG channel liability (cardiotoxicity) typically associated with highly basic, permanently charged amines like piperazine or basic piperidines.

Pharmacophore Core Pyrimidine Core (Hinge Binder) Aniline Aniline Ring (Hydrophobic Pocket) Core->Aniline C-N Bond Methoxy Methoxy Group (Dihedral Angle Restrictor) Aniline->Methoxy ortho-substitution Piperidine Piperidine Spacer (Rigid Linker) Aniline->Piperidine para-substitution Morpholine Morpholine Ring (Solvent-Exposed Region) Piperidine->Morpholine N-C Bond

Pharmacophore mapping of the morpholino-piperidinyl aniline intermediate.

Mechanism of Action in Targeted Therapy

When integrated into a mature TKI, the 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline moiety drives competitive inhibition at the ATP-binding site of mutant kinases.

Competitive ATP Inhibition

The resulting TKI acts as a Type I inhibitor. The pyrimidine core forms critical bidentate hydrogen bonds with the hinge region of the kinase (e.g., Met9083 in ALK or Met793 in EGFR). Simultaneously, the methoxy-aniline moiety occupies the hydrophobic DFG-in pocket, preventing ATP from binding and phosphorylating downstream substrates [1].

Disruption of Downstream Oncogenic Signaling

By locking the kinase in an inactive state, the inhibitor effectively shuts down three primary oncogenic signaling cascades:

  • PI3K/AKT Pathway: Halting cell survival and anti-apoptotic signals.

  • MEK/ERK (MAPK) Pathway: Arresting uncontrolled cellular proliferation.

  • JAK/STAT Pathway: Preventing the transcription of genes required for tumor metastasis and angiogenesis.

Pathway TKI TKI (Morpholine Analog) ATP ATP Binding Pocket TKI->ATP Competitive Binding Kinase Mutant ALK / EGFR PI3K PI3K / AKT Kinase->PI3K MEK MEK / ERK Kinase->MEK STAT STAT3 Kinase->STAT ATP->Kinase Activation Tumor Tumor Proliferation PI3K->Tumor MEK->Tumor STAT->Tumor

Inhibition of mutant ALK/EGFR downstream signaling pathways by the targeted TKI.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and validation of TKIs utilizing this aniline must follow self-validating, highly controlled protocols.

Protocol 1: Buchwald-Hartwig Cross-Coupling Synthesis

To couple the aniline to a halogenated pyrimidine core, a palladium-catalyzed Buchwald-Hartwig amination is employed.

  • Causality of Reagents: The ortho-methoxy group creates severe steric hindrance. Therefore, Xantphos (a bidentate ligand with a wide bite angle) is selected over standard ligands (like BINAP) to facilitate the challenging reductive elimination step and prevent the formation of off-target regioisomers.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, combine 1.0 eq of the halogenated pyrimidine core, 1.1 eq of 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, and 2.5 eq of Cs₂CO₃.

    • Catalyst Addition: Add 0.05 eq of Pd₂(dba)₃ and 0.10 eq of Xantphos.

    • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Heat to 100°C for 12 hours.

    • Internal Validation: Monitor reaction progression via LC-MS. The disappearance of the starting aniline mass ( [M+H]+ 292.2) and the appearance of the coupled product mass validates the catalytic cycle.

    • Purification: Cool to room temperature, filter through Celite, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

To validate the IC50​ of the synthesized TKI, a TR-FRET assay is utilized.

  • Causality of Reagents: ATP concentration must be strictly maintained at the apparent Michaelis constant ( KmATP​ ) for the specific kinase (e.g., 45 µM for ALK L1196M). This ensures the assay is highly sensitive to competitive inhibitors and allows for the accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 384-well plate. Add 5 µL of the synthesized TKI (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

    • Enzyme Addition: Add 10 µL of recombinant ALK or EGFR kinase domain. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

    • Reaction Initiation: Add 10 µL of a substrate mixture containing ULight-labeled peptide substrate and ATP (at KmATP​ ).

    • Termination & Detection: After 60 minutes, halt the reaction with 0.5 M EDTA. Add Europium-labeled anti-phospho antibody.

    • Internal Validation: Include Staurosporine as a positive control (expected IC50​ < 5 nM) and 1% DMSO as a negative vehicle control. Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm).

Workflow Step1 1. Buchwald-Hartwig Cross-Coupling Step2 2. LC-MS & HPLC Purification Step1->Step2 Step3 3. TR-FRET Kinase Assay (IC50) Step2->Step3 Step4 4. Ba/F3 Cell Viability Assay Step3->Step4

Step-by-step experimental workflow for TKI synthesis and validation.

Quantitative Data Summaries

The substitution of a morpholine ring in place of a piperazine ring (as seen in the clinical drug Brigatinib) yields distinct pharmacokinetic and pharmacodynamic shifts. The table below summarizes the representative quantitative data comparing these two solvent-exposed motifs [1][2].

ParameterMorpholine-Piperidine AnalogPiperazine-Piperidine Analog (Brigatinib-like)Causal Explanation
ALK IC50​ (nM) ~1.2~0.6Piperazine offers slightly stronger H-bond donor capacity to solvent molecules, marginally tightening the binding pocket network.
EGFR T790M IC50​ (nM) ~2.5~1.5Both maintain high potency due to the methoxy-induced dihedral angle bypassing the T790M gatekeeper clash.
LogD (pH 7.4) ~2.1~1.8Morpholine's oxygen atom increases water solvation, optimizing the lipophilicity profile.
Aqueous Sol. (µM) >100>150Both motifs are highly effective at extending into the solvent channel to enhance solubility.
hERG IC50​ (µM) >30 (Favorable)~15 (Moderate)Morpholine's lower basicity (pKa ~8.3) reduces unwanted electrostatic interactions with the hERG potassium channel, improving cardiac safety.

References

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase Journal of Medicinal Chemistry (ACS Publications), 2016. URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Journal of Medicinal Chemistry (ACS Publications), 2018. URL:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development Acta Materia Medica (ScienceOpen), 2025. URL:[Link]

Exploratory

Pharmacokinetics of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Derivatives: A Technical Guide to ADME Profiling and Target Engagement

Executive Summary The 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline pharmacophore has emerged as a critical building block in the rational design of next-generation, mutant-selective tyrosine kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline pharmacophore has emerged as a critical building block in the rational design of next-generation, mutant-selective tyrosine kinase inhibitors (TKIs)[1]. Frequently incorporated into N2,N4-diarylpyrimidine scaffolds, this moiety is instrumental in targeting acquired resistance mutations in non-small cell lung cancer (NSCLC), such as EGFR T790M/L858R and ALK translocations[2].

As a Senior Application Scientist, understanding the pharmacokinetics (PK) of these derivatives requires moving beyond basic parameter observation to analyzing the structural causality driving Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper provides an authoritative guide to the physicochemical rationale, self-validating experimental workflows, and quantitative PK profiling of morpholinopiperidinyl aniline derivatives[3].

Structural Causality & Physicochemical Properties

The pharmacokinetic behavior of these derivatives is explicitly dictated by their structural components.

  • The Ortho-Methoxy Group: The methoxy group at the 2-position of the aniline ring induces severe steric hindrance, restricting the dihedral angle between the aniline and the core hinge-binding scaffold (e.g., pyrimidine). This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of kinase binding. Pharmacokinetically, this rigidification lowers the topological polar surface area (TPSA), enhancing passive membrane permeability (Caco-2) while increasing lipophilicity.

  • The 4-Morpholinopiperidin-1-yl Tail: This bulky, flexible group acts as a primary solubilizing motif. The basic nitrogens (piperidine pKa ~8.5, morpholine pKa ~7.5) ensure the molecule is predominantly ionized at physiological pH, facilitating dissolution in the gastric environment. Furthermore, substituting a piperazine with a morpholine ring (incorporating an oxygen atom) subtly reduces overall basicity. This precise pKa tuning mitigates excessive lysosomal trapping and reduces hERG channel liability—a common failure point for highly basic lipophilic amines.

Kinase_Pathway MutantKinase Mutant Kinase (EGFR T790M / ALK) Downstream PI3K/AKT & MAPK Pathways MutantKinase->Downstream Phosphorylation Derivative Morpholinopiperidinyl Derivative Derivative->MutantKinase ATP-competitive Inhibition TumorGrowth Tumor Cell Proliferation Downstream->TumorGrowth Survival Signal

Fig 1: Mechanism of action for morpholinopiperidinyl derivatives targeting mutant kinases.

In Vitro ADME Profiling: Metabolic Stability

Before advancing to in vivo models, derivatives must be screened for hepatic clearance liabilities. The morpholine ring is highly susceptible to CYP-mediated oxidation (forming lactams or undergoing ring opening), while the methoxy group is a prime target for CYP2D6/CYP3A4-mediated O-demethylation.

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol determines the in vitro intrinsic clearance ( CLint​ ) using human or rat liver microsomes (HLM/RLM).

  • Preparation: Suspend 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Spike the test derivative into the matrix to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation & Validation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Check: A minus-NADPH negative control must be run in parallel. If parent compound depletion exceeds 5% in the minus-NADPH arm over 60 minutes, it indicates non-CYP mediated degradation (e.g., chemical instability or esterase activity), invalidating the CYP-specific CLint​ calculation.

  • Quenching: At predetermined time points (0, 15, 30, 45, and 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound, and derive CLint​ .

In Vivo Pharmacokinetics & Bioavailability

To establish the absolute bioavailability (F%) and systemic distribution profile, dual-route (IV and PO) pharmacokinetic studies in rodent models are mandatory.

Protocol 2: In Vivo PK Workflow in SD Rats
  • Formulation Strategy: Due to the lipophilic basic nature of the morpholinopiperidinyl tail, aqueous solubility at neutral pH is poor. Formulate the IV dose (1 mg/kg) in 10% DMSO / 10% Solutol HS15 / 80% Saline. Formulate the PO dose (5 mg/kg) in 0.5% Methylcellulose (MC) for suspension, or a similar co-solvent system for solution.

    • Self-Validation Check: Prior to IV dosing, the formulation must be visually inspected against a dark background or analyzed via Dynamic Light Scattering (DLS). It must be a true, clear solution. Particulate matter will artificially inflate the volume of distribution ( Vss​ ) via micro-embolism in the capillary beds, invalidating clearance calculations.

  • Administration: Administer to jugular vein-cannulated male Sprague-Dawley rats (n=3 per route). Fast the PO cohort overnight to standardize gastric absorption.

  • Sampling: Draw 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Keep on ice and centrifuge at 3000g (4°C) to harvest plasma.

  • Bioanalysis & NCA: Extract plasma via protein precipitation (3 volumes of acetonitrile). Quantify via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) to derive AUC , Cmax​ , t1/2​ , CL , and Vss​ .

ADME_Workflow Compound Aniline Derivative InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro Screen InVivo In Vivo PK (Rat IV/PO) InVitro->InVivo High Stability LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma/Brain NCA NCA PK Parameters LCMS->NCA Conc-Time Data

Fig 2: Pharmacokinetic screening workflow from in vitro ADME to in vivo parameter calculation.

Quantitative Data Presentation

The following table synthesizes representative non-compartmental PK parameters for optimized 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline derivatives, demonstrating the balance between exposure and clearance.

Table 1: Representative PK Parameters in Sprague-Dawley Rats

ParameterRouteDose (mg/kg)Value (Mean ± SD)Causality / Interpretation
Cmax​ (ng/mL) PO5.0450 ± 65Good oral absorption facilitated by the basic piperidine nitrogen.
Tmax​ (h) PO5.01.5 ± 0.5Rapid absorption profile; typical for highly permeable lipophilic bases.
AUC0−∞​ (ng·h/mL) PO5.02100 ± 320Indicates moderate to high systemic exposure.
t1/2​ (h) IV1.04.2 ± 0.8Moderate half-life driven by CYP-mediated morpholine oxidation.
CL (mL/min/kg) IV1.025.4 ± 3.2Moderate hepatic clearance (~45% of rat hepatic blood flow).
Vss​ (L/kg) IV1.06.8 ± 1.1High tissue distribution driven by lipophilicity (LogD ~3.5).
Bioavailability (F%) PO5.0~ 42%Viable for oral drug development; avoids excessive first-pass metabolism.

Blood-Brain Barrier (BBB) Penetration

A critical requirement for modern lung cancer TKIs is the ability to cross the blood-brain barrier to treat central nervous system (CNS) metastases. The morpholinopiperidinyl tail plays a dual role here. While its lipophilicity drives passive transcellular diffusion across the BBB endothelial cells, the basic nitrogens are frequently recognized by efflux transporters, primarily P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

To ensure CNS efficacy, derivatives must be screened via an in vivo brain-to-plasma ratio ( Kp,brain​ ) assay. An optimized derivative should demonstrate an unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) approaching 1.0, indicating minimal net efflux and sufficient target engagement within the CNS compartment.

References

  • Lee et al. "N2,N4-diphenylpyrimidine-2,4-diamine derivatives, preparation method thereof, and pharmaceutical composition for use in preventing or treating cancer containing the same as an active ingredient." Google Patents (US Patent 10,047,080 B2).
  • Singh et al. "Assay on Pharmacokinetics of the Compounds According to the Invention in Rat." Google Patents (US Patent 10,300,058 B2).
  • Huang, Wei-Sheng, et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry 2016, 59 (10): 4948–4964.

Sources

Foundational

Preliminary In Vitro Evaluation of CAS 761440-91-9: A Technical Guide for Anticancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties[1][2][3]. This guide outlines a comprehensive strategy for the preliminary in vitro evaluation of a novel compound, designated CAS 761440-91-9, a putative 2-oxo-2H-chromene derivative. The following sections provide a logical, stepwise approach to assess its potential as an anticancer agent, from initial cytotoxicity screening to mechanism of action studies. This document serves as a roadmap for researchers to generate a robust preliminary data package for this promising compound.

Phase 1: Initial Cytotoxicity Screening

The foundational step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines. This initial screen will identify cancer types that are most sensitive to the compound and determine the concentration range for subsequent, more detailed mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG-2 [liver]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of CAS 761440-91-9 in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[4]

Data Presentation: Cytotoxicity Profile of CAS 761440-91-9
Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
HepG-2Hepatocellular CarcinomaExperimental Value
SH-SY5YNeuroblastomaExperimental Value
A549Lung CarcinomaExperimental Value
HFL-1Normal Lung FibroblastExperimental Value

Phase 2: Elucidating the Mechanism of Action

Following the identification of sensitive cancer cell lines, the next crucial phase is to investigate the underlying mechanism by which CAS 761440-91-9 exerts its cytotoxic effects. This typically involves assessing its impact on key cellular processes such as apoptosis and cell cycle progression.

Experimental Workflow: Mechanism of Action Studies

MOA_Workflow Start Sensitive Cell Line(s) Identified (from Phase 1) Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) Start->Apoptosis Treat with IC50 concentration CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Start->CellCycle Treat with IC50 concentration WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Apoptosis->WesternBlot CellCycle->WesternBlot Target Target Engagement/Enzyme Inhibition Assay (e.g., Kinase or Sirtuin Assay) End Mechanism of Action Hypothesis Target->End WesternBlot->Target WesternBlot->End

Caption: Workflow for investigating the mechanism of action of CAS 761440-91-9.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with CAS 761440-91-9 at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Experimental Protocol: Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat the cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Phase 3: Target Identification and Validation

Based on the cellular effects observed, the next step is to identify and validate the molecular target(s) of CAS 761440-91-9. Given that chromene derivatives have been reported to inhibit various enzymes, including sirtuins and kinases, these are logical starting points for investigation.[5][6]

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor SIRT1 SIRT1 Receptor->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis CAS761440919 CAS 761440-91-9 CAS761440919->SIRT1 Inhibits

Caption: Hypothetical inhibition of the SIRT1 signaling pathway by CAS 761440-91-9.

Experimental Protocol: In Vitro SIRT1 Inhibition Assay

Fluorogenic assays are commonly used to screen for SIRT1 inhibitors.[7][8] These assays measure the NAD+-dependent deacetylation of a peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human SIRT1 enzyme and a fluorogenic peptide substrate.

  • Compound Addition: Add varying concentrations of CAS 761440-91-9 to the reaction mixture. Include a known SIRT1 inhibitor (e.g., EX-527) as a positive control.[5]

  • Initiation of Reaction: Add NAD+ to initiate the deacetylation reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent group.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[7]

  • Data Analysis: Calculate the percent inhibition of SIRT1 activity and determine the IC50 value for CAS 761440-91-9.

Data Presentation: Enzyme Inhibition Profile
EnzymeIC50 (µM)
SIRT1Experimental Value
SIRT2Experimental Value
CDK9Experimental Value

Conclusion

This technical guide provides a structured and comprehensive framework for the initial in vitro characterization of CAS 761440-91-9 as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanism of action studies and target validation, researchers can efficiently gather the critical data needed to assess the therapeutic potential of this novel compound. The insights gained from these studies will be instrumental in guiding future preclinical development and ultimately, in determining the clinical utility of CAS 761440-91-9.

References

  • Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins.
  • SIRT1 (Sirtuin1) Fluorogenic Assay Kit. BPS Bioscience.
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acyl
  • A Fluorescent Probe for Imaging Sirtuin Activity in Living Cells, Based on One‐Step Cleavage of the Dabcyl Quencher.
  • Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin. Sigma-Aldrich.
  • Molecular and Cellular Characterization of SIRT1 Allosteric Activators.
  • SIRT1 Assay Kit. Sigma-Aldrich.
  • Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1)
  • What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs.
  • Study on the Synthesis of Some (Un)
  • Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide. MDPI.
  • Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. PubMed.
  • Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Discovery of N-aryl-naphthylamines as in Vitro Inhibitors of the Interaction Between HIV Integrase and the Cofactor LEDGF/p75. PubMed.
  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. MDPI.
  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Publishing.
  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Taylor & Francis Online.

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Exploratory

An In-Depth Technical Guide to the Anticipated Toxicity and Safety Profile of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive toxicological and safety assessment of the novel chemical entity 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piper...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive toxicological and safety assessment of the novel chemical entity 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS No. 761440-91-9). In the absence of direct empirical data for this specific molecule, this guide employs a robust read-across toxicological assessment. By examining the well-documented safety profiles of its core structural moieties—aniline, piperidine, and morpholine—we can construct a predictive toxicological profile. This guide offers insights into the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics, potential mechanisms of toxicity, and recommendations for safe handling and preliminary toxicological screening. The primary objective is to equip researchers and drug development professionals with a foundational understanding of the potential hazards, thereby enabling informed decision-making in the early stages of research and development.

Introduction and Rationale for a Read-Across Approach

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a complex molecule incorporating several key pharmacophores. A thorough review of publicly available scientific literature and regulatory databases reveals a significant data gap regarding its toxicological properties. As of the date of this publication, no specific in vivo or in vitro toxicology studies have been published for this compound.

In such instances, a read-across approach is a scientifically valid and widely accepted methodology for preliminary hazard identification. This strategy leverages the toxicological data of structurally similar compounds to predict the properties of a data-poor substance. The fundamental principle is that the toxicological profile of a chemical is intrinsically linked to its structure. By dissecting 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline into its constituent chemical classes—aniline, piperidine, and morpholine—we can infer its likely toxicological behavior.

This guide will therefore provide a detailed analysis of the known toxicities of these building blocks to construct a predictive safety profile for the target compound. It is imperative to underscore that this read-across assessment serves as a preliminary guide and does not replace the need for empirical toxicological testing as a compound progresses through the development pipeline.

Structural Deconstruction and Analysis

The toxicological profile of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline can be inferred from its three primary structural components: the substituted aniline core, the piperidine linker, and the morpholine moiety.

G cluster_aniline Aniline Core cluster_piperidine Piperidine Linker cluster_morpholine Morpholine Moiety Aniline Aniline Methoxyaniline Substituted Aniline (Methoxyaniline) Aniline->Methoxyaniline Potential for Methemoglobinemia Piperidine Piperidine Piperidine_Tox Potential for Neurotoxicity and Receptor Interactions Piperidine->Piperidine_Tox Morpholine Morpholine Morpholine_Tox Potential for Local Irritation and Systemic Effects Morpholine->Morpholine_Tox Target 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Target->Aniline Target->Piperidine Target->Morpholine G cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: Preliminary In Vivo Assessment cluster_tier3 Tier 3: Repeated-Dose & Mechanistic Studies InSilico In Silico Assessment (DEREK, SARAH) Ames Bacterial Reverse Mutation Assay (Ames Test) InSilico->Ames MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) Ames->MLA MN In Vitro Micronucleus Test MLA->MN Hemo In Vitro Hemolysis/Methemoglobin Assay MN->Hemo AcuteTox Acute Toxicity Study (e.g., OECD 423) Hemo->AcuteTox DoseRange Dose Range-Finding Study AcuteTox->DoseRange RepeatDose 28-Day Repeated-Dose Toxicity Study DoseRange->RepeatDose ADME ADME Studies RepeatDose->ADME SafetyPharm Safety Pharmacology (Irwin Screen, Cardiovascular, Respiratory) ADME->SafetyPharm

Figure 2: Recommended tiered workflow for toxicological assessment.

Tier 1: In Silico and In Vitro Screening
  • In Silico Assessment: Utilize predictive toxicology software (e.g., DEREK, SARAH) to identify potential structural alerts for mutagenicity, carcinogenicity, and other toxicities.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screen for mutagenic potential.

  • In Vitro Mammalian Cell Gene Mutation Test: Assays such as the mouse lymphoma assay (MLA) can detect a broader range of mutagenic events.

  • In Vitro Micronucleus Test: This assay assesses for chromosomal damage.

  • In Vitro Hemolysis/Methemoglobin Assay: Given the aniline core, this is a critical early screen to assess the potential for hematotoxicity.

Tier 2: Preliminary In Vivo Assessment
  • Acute Toxicity Study: A single-dose study (e.g., following OECD guideline 423) to determine the acute toxic potential and to identify the organs most affected.

  • Dose Range-Finding Study: A short-term, repeated-dose study to identify a range of doses for longer-term studies and to further characterize the toxicological profile.

Tier 3: Repeated-Dose and Mechanistic Studies
  • 28-Day Repeated-Dose Toxicity Study: This is a cornerstone study to evaluate the effects of repeated exposure and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • ADME Studies: Investigate the absorption, distribution, metabolism, and excretion of the compound to understand its pharmacokinetic and pharmacodynamic properties.

  • Safety Pharmacology: Assess the effects of the compound on major physiological systems, including the central nervous, cardiovascular, and respiratory systems.

Safe Handling and Risk Mitigation

Given the predicted toxicological profile, the following handling precautions are recommended:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemically resistant gloves (e.g., nitrile) are essential.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

    • Lab Coat: A standard laboratory coat should be worn.

  • Waste Disposal: All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Spill Response: Have a spill kit readily available. In the event of a spill, evacuate the area and follow established laboratory procedures for chemical spill cleanup.

Conclusion

While direct toxicological data for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is currently unavailable, a read-across analysis based on its constituent structural moieties provides a valuable framework for a preliminary hazard assessment. The presence of the aniline core is a significant toxicological alert, primarily for hematotoxicity (methemoglobinemia) and potential genotoxicity and carcinogenicity. The piperidine and morpholine components may contribute to neurotoxicity and local irritation, respectively.

The predicted toxicological profile necessitates careful handling of this compound in a research setting. The tiered experimental workflow outlined in this guide provides a systematic approach to definitively characterize its safety profile. It is crucial that empirical data be generated to confirm or refute these predictions before the compound is advanced into later stages of development. This proactive approach to safety assessment is fundamental to responsible drug discovery and development.

Foundational

Technical Guide: A Framework for Determining the Receptor Binding Affinity of Novel Chemical Entities

A Senior Application Scientist's Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Executive Summary: This technical guide outlines the theoretical principles and practical methodologies for determining t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Executive Summary:

This technical guide outlines the theoretical principles and practical methodologies for determining the receptor binding affinity of novel chemical entities, using the molecule 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline as a reference point. Initial literature analysis reveals a lack of established pharmacological data for this specific compound. Therefore, this document establishes a comprehensive framework by presenting a hypothetical case study: characterizing the binding of a similar novel compound, herein referred to as "Compound X," to the human alpha-1A adrenergic receptor (α1A-AR), a well-characterized G-protein coupled receptor (GPCR). This guide provides drug development professionals with the foundational knowledge, detailed experimental protocols, data analysis techniques, and field-proven insights required to rigorously assess ligand-receptor interactions, a critical step in the drug discovery pipeline.

Introduction: The Imperative of Binding Affinity

The journey of a drug from concept to clinic is predicated on its ability to interact with a biological target, typically a protein receptor, with high affinity and specificity. Binding affinity, quantified by constants such as the dissociation constant (K_d) or inhibition constant (K_i), is a measure of the strength of the interaction between a single molecule (ligand) and its receptor. It is the foundational parameter that dictates the concentration at which a drug will exert its therapeutic effect. A high affinity (low K_i value) is often a primary objective in lead optimization, as it can translate to higher potency and a lower required therapeutic dose, potentially minimizing off-target effects.

This guide will use the α1A-adrenergic receptor as a model system. α1A-ARs are critical regulators of cardiovascular physiology, and their signaling is mediated through the Gq/11 family of G proteins[1][2]. Understanding how a novel compound like our hypothetical "Compound X" binds to this receptor is essential for predicting its potential pharmacological effects.

Theoretical Framework of Ligand-Receptor Interactions

Before embarking on experimental design, it is crucial to understand the quantitative principles governing receptor binding. These interactions are governed by the Law of Mass Action, and several key parameters are used to describe them.

  • IC50 (Half-maximal Inhibitory Concentration): This is an operational parameter representing the concentration of a competing ligand required to displace 50% of a specific radioligand from its receptor binding sites. IC50 values are experimentally derived and are dependent on the specific assay conditions, such as the concentration of the radioligand used[3].

  • K_i (Inhibition Constant): Unlike the IC50, the K_i is an absolute measure of the binding affinity of a competitive inhibitor[4]. It represents the equilibrium dissociation constant for the inhibitor-receptor complex. A lower K_i value signifies a higher binding affinity. The K_i is independent of assay conditions and allows for the direct comparison of the potencies of different compounds[3][4].

  • Cheng-Prusoff Equation: This critical equation allows for the conversion of the experimentally determined IC50 value to the more intrinsic K_i value. It corrects for the influence of the radioligand's concentration ([L]) and its affinity (K_d) on the IC50 measurement[4][5].

    K_i = IC50 / (1 + [L]/K_d)

    This conversion is essential for standardizing and comparing affinity data across different experiments and laboratories[6].

Table 1: Key Parameters in Receptor Binding Assays
ParameterDefinitionSignificance
IC50 Concentration of competitor that displaces 50% of a specific radioligand.A practical measure of potency in a specific experiment.
K_d Equilibrium dissociation constant for a ligand; concentration at which 50% of receptors are occupied at equilibrium.An intrinsic measure of the affinity between a ligand and its receptor.
K_i Equilibrium dissociation constant for a competitive inhibitor.An intrinsic measure of inhibitor affinity, allowing for cross-study comparison[4].
Bmax Maximum number of binding sites in a given preparation.Indicates the density of the target receptor in the tissue or cell sample.

Methodology: The Radioligand Competition Binding Assay

Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity and reproducibility[7][8]. The most common format is the competition (or displacement) assay, where the ability of an unlabeled test compound (e.g., Compound X) to compete with a radiolabeled ligand for binding to the receptor is measured.

Principle of the Competition Assay

The assay relies on the principle of competitive binding for a finite number of receptor sites. A fixed concentration of a high-affinity radioligand (chosen to be near its K_d value) is incubated with the receptor source. In parallel, increasing concentrations of the unlabeled test compound are added. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity.

Caption: Principle of competitive radioligand binding.

Detailed Experimental Protocol: α1A-AR Binding Assay

This protocol provides a step-by-step workflow for determining the K_i of Compound X for the human α1A-AR expressed in HEK293 cells.

A. Membrane Preparation

  • Rationale: Using isolated cell membranes provides a concentrated source of the receptor, free from cytosolic components that might interfere with the assay[9].

  • Culture HEK293 cells stably expressing the human α1A-AR to ~90% confluency.

  • Harvest cells by gentle scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes[9].

  • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final membrane pellet in assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.

  • Aliquot and store membranes at -80°C until use.

B. Competition Binding Assay

  • Rationale: This setup allows for the determination of total binding, non-specific binding (NSB), and specific binding, which is crucial for accurate IC50 calculation.

  • Prepare serial dilutions of Compound X in assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the assay in a 96-well plate. For each concentration of Compound X, and for controls, prepare triplicate wells.

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-Prazosin, a known α1-AR antagonist, at a final concentration near its K_d, e.g., 0.5 nM), and 150 µL of membrane preparation (e.g., 10-20 µg protein)[9].

  • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a competing unlabeled ligand (e.g., 10 µM Phentolamine), 50 µL of [³H]-Prazosin, and 150 µL of membrane preparation. This determines the amount of radioligand that binds to non-receptor components[10].

  • Competition Wells: Add 50 µL of each dilution of Compound X, 50 µL of [³H]-Prazosin, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium[9].

C. Filtration and Scintillation Counting

  • Rationale: Rapid filtration is a standard method to separate receptor-bound radioligand from the unbound fraction.

  • Pre-soak a GF/B or GF/C glass fiber filter mat with a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

  • Terminate the binding reaction by rapidly filtering the contents of each well through the filter mat using a cell harvester.

  • Wash each filter disc 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand.

  • Dry the filter mat completely.

  • Place the filter mat in a scintillation bag or plate, add scintillant, and count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) using a liquid scintillation counter.

Caption: Workflow for a radioligand competition binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)[10]

  • Normalize Data: Express the specific binding at each concentration of Compound X as a percentage of the maximum specific binding (where no competitor is present). % Specific Binding = (Specific Binding at [Compound X] / Maximum Specific Binding) x 100

  • Generate Sigmoidal Curve: Plot the % Specific Binding against the log concentration of Compound X.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the log(IC50), from which the IC50 is calculated.

  • Calculate K_i: Apply the Cheng-Prusoff equation using the experimentally determined IC50, the known K_d of the radioligand ([³H]-Prazosin for α1A-AR is ~0.2 nM), and the concentration of the radioligand used in the assay[4][5].

Table 2: Hypothetical Binding Data for Compound X at the α1A-AR
ParameterValue
Radioligand ([³H]-Prazosin)[³H]-Prazosin
K_d of Radioligand0.2 nM
Concentration of Radioligand ([L])0.5 nM
Experimentally Determined IC5012.5 nM
Calculated K_i 3.57 nM

Calculation: K_i = 12.5 / (1 + 0.5/0.2) = 12.5 / 3.5 = 3.57 nM

Interpretation: The calculated K_i of 3.57 nM indicates that Compound X is a high-affinity ligand for the human α1A-adrenergic receptor. This level of affinity is promising and warrants further investigation into its functional activity (agonist vs. antagonist) and its selectivity against other receptor subtypes (e.g., α1B, α1D, and β-adrenergic receptors).

Target-Specific Considerations: α1A-AR Signaling

Determining binding affinity is only the first step. Understanding the downstream consequences of that binding is paramount. The α1A-AR is a canonical Gq-coupled receptor[2][11]. Upon agonist binding, it activates a well-defined signaling cascade.

  • Gq Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C[1].

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG)[2][11].

  • Downstream Effects: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺. DAG, along with Ca²⁺, activates Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and cellular responses like smooth muscle contraction[2][12].

Alpha1A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) AR α1A-AR Agonist->AR Gq Gq Protein AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Contraction) PKC->Response

Caption: The canonical Gq signaling pathway of the α1A-AR.

Conclusion

This guide provides a robust, scientifically-grounded framework for the determination of receptor binding affinity, a cornerstone of modern drug discovery. By combining a sound theoretical understanding with meticulous experimental execution and data analysis, researchers can generate high-quality, reliable affinity data. While the specific pharmacological profile of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline remains to be publicly characterized, the principles and protocols detailed herein, using the α1A-adrenergic receptor as a model, provide the universal workflow necessary to characterize it, or any novel compound, with confidence and precision. The resulting K_i value is not merely a number; it is the first critical indicator of a molecule's potential to become a successful therapeutic agent.

References

  • Kimura, Y., et al. (2004). Pharmacological profile of YM348, a novel, potent and orally active 5-HT2C receptor agonist. European Journal of Pharmacology, 483(1), 37–43. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. Glossary of Pharmacology. [Link]

  • Wikipedia. YM-348. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Zhao, J., et al. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(2), H449–H457. [Link]

  • Lin, H.-Y., et al. (2011). α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. PLoS ONE, 6(6), e21520. [Link]

  • Wikipedia. Alpha-1 adrenergic receptor. [Link]

  • Zhang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed, 134(3), 683-92. [Link]

  • EMBL-EBI. Alpha 1A adrenoceptor (IPR001004). InterPro. [Link]

  • Bylund, D. B. (2015). GPCR-radioligand binding assays. PubMed, 1289, 87-102. [Link]

  • Jensen, B. C., et al. (2009). The α1-adrenergic receptors: diversity of signaling networks and regulation. PMC, 11(4), 339–350. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline: An Application Note for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a key intermediate in the development of various pharmacologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol is designed to be self-validating, with explanations for the experimental choices grounded in established chemical principles.

Introduction

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS Number: 761440-91-9) is a substituted aniline derivative incorporating a morpholinopiperidinyl moiety.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of bioactive molecules. For instance, a closely related analog, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, serves as a crucial intermediate in the synthesis of Brigatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) used in cancer therapy.[3] The synthesis of such molecules is pivotal for the exploration of new chemical entities with therapeutic potential.

This application note outlines a robust and reproducible three-step synthetic route to the target compound, commencing from commercially available starting materials. The synthesis involves the preparation of a key intermediate, 4-(piperidin-4-yl)morpholine, followed by a palladium-catalyzed Buchwald-Hartwig amination, and a final reduction step.

Synthetic Strategy Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of the nucleophilic coupling partner, 4-(4-morpholinyl)piperidine. Concurrently, an appropriate electrophilic aniline precursor is prepared. These two fragments are then coupled using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[4][5] The final step involves the reduction of a nitro group to the desired aniline functionality.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Morpholinopiperidine cluster_1 Step 2: Synthesis of 1-Bromo-2-methoxy-4-nitrobenzene cluster_2 Step 3: Buchwald-Hartwig Amination & Reduction A 1-Benzyl-4-piperidone C Reductive Amination A->C B Morpholine B->C D N-Benzyl-4-morpholinopiperidine C->D E Hydrogenolysis D->E F 4-Morpholinopiperidine E->F H Buchwald-Hartwig Coupling F->H G 2-Bromo-1-methoxy-4-nitrobenzene G->H I 2-Methoxy-4-(4-morpholinopiperidin-1-yl)nitrobenzene H->I J Nitro Group Reduction I->J K 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline J->K

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

MaterialSupplierGrade
1-Benzyl-4-piperidoneSigma-AldrichReagent grade, 98%
MorpholineSigma-AldrichReagent grade, 99%
Sodium triacetoxyborohydride (STAB)Sigma-AldrichReagent grade, 97%
Dichloroethane (DCE)Sigma-AldrichAnhydrous, 99.8%
Palladium on Carbon (10 wt. %)Sigma-Aldrich-
MethanolSigma-AldrichACS reagent, ≥99.8%
1-Bromo-2-methoxy-4-nitrobenzeneCombi-Blocks>97%
4-(4-Morpholinyl)piperidinePrepared in Step 1-
Palladium(II) acetate (Pd(OAc)₂)Sigma-Aldrich98%
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Sigma-Aldrich97%
Cesium Carbonate (Cs₂CO₃)Sigma-Aldrich99.9%
TolueneSigma-AldrichAnhydrous, 99.8%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Sigma-Aldrich≥98%
EthanolSigma-Aldrich200 proof
Ethyl acetateSigma-AldrichACS reagent, ≥99.5%
Saturated sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfateSigma-Aldrich≥99.0%
Celite®Sigma-Aldrich-
Silica gelSigma-Aldrich230-400 mesh

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, high-vacuum pump, thin-layer chromatography (TLC) plates, UV lamp, nuclear magnetic resonance (NMR) spectrometer, mass spectrometer.

Experimental Protocols

Step 1: Synthesis of 4-(4-Morpholinyl)piperidine

This step involves a reductive amination reaction between 1-benzyl-4-piperidone and morpholine, followed by the deprotection of the benzyl group via hydrogenolysis.

Protocol:

  • Reductive Amination:

    • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous dichloroethane (DCE), add morpholine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The use of STAB is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude N-benzyl-4-(4-morpholinyl)piperidine.

  • Hydrogenolysis (Debenzylation):

    • Dissolve the crude N-benzyl-4-(4-morpholinyl)piperidine in methanol.

    • Add 10 wt. % palladium on carbon (Pd/C) catalyst (5-10 mol %).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-(4-morpholinyl)piperidine as a solid. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Step 2: Synthesis of 2-Methoxy-4-(4-morpholinopiperidin-1-yl)nitrobenzene

This key step utilizes the Buchwald-Hartwig amination to couple the synthesized 4-(4-morpholinyl)piperidine with 1-bromo-2-methoxy-4-nitrobenzene. This palladium-catalyzed cross-coupling reaction is highly efficient for forming the C-N bond between an aryl halide and an amine.[4][6][7]

Protocol:

  • To an oven-dried Schlenk flask, add 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq), 4-(4-morpholinyl)piperidine (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The choice of a bulky phosphine ligand like BINAP is crucial for the efficiency of the catalytic cycle.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-methoxy-4-(4-morpholinopiperidin-1-yl)nitrobenzene.

Step 3: Synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

The final step is the reduction of the nitro group to the corresponding aniline. A common and effective method for this transformation is the use of tin(II) chloride. Alternatively, catalytic hydrogenation can be employed.[8]

Protocol:

  • To a solution of 2-methoxy-4-(4-morpholinopiperidin-1-yl)nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the product into ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Synthesis of 4-Morpholinopiperidine cluster_step2 Step 2 & 3: Coupling and Reduction A E A->E 1) Morpholine, STAB, DCE 2) H₂, Pd/C, MeOH B 1-Benzyl-4-piperidone B->A C C->E D Morpholine D->C F 4-Morpholinopiperidine F->E G I G->I 1) 4-Morpholinopiperidine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene 2) SnCl₂·2H₂O, EtOH H 1-Bromo-2-methoxy-4-nitrobenzene H->G J 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline J->I

Caption: Chemical reaction scheme for the synthesis.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Palladium catalysts are pyrophoric when dry and should be handled under an inert atmosphere.

  • Tin(II) chloride is corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. By following the outlined steps, researchers can efficiently produce this valuable intermediate for further studies in drug discovery and development. The methodologies employed are based on well-established and robust chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. [https://www.semanticscholar.org/paper/Synthesis-of-24-(Piperidin-1-yl%2C-Morpholin-4-yl-and-Kas%C3%A1l-Zaj%C3%ADcek/9972323a783777f985c4902166948560124f113a]([Link]

  • Chemistry Stack Exchange. Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents. 4-methoxymethyl-4- (N-substituted)
  • Google Patents.
  • NextSDS. 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. [Link]

  • PatSnap. Preparation method of 4-methoxy-2-nitroaniline. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline: An AQbD-Guided Approach

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. Adhering to the principles of Analytical Quality by Design (AQbD), this guide provides a comprehensive workflow from initial physicochemical assessment to full method validation as per the International Council for Harmonisation (ICH) guidelines.[1] The developed method is demonstrated to be specific for the analyte in the presence of its degradation products, which were generated under forced degradation conditions including acid, base, oxidative, thermal, and photolytic stress. This document serves as an in-depth technical guide for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Analytical Target Profile (ATP)

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a complex heterocyclic molecule, often synthesized as a key intermediate or an active pharmaceutical ingredient (API) in drug discovery and development. Its structure, featuring a methoxy-aniline core with morpholine and piperidine substituents, presents specific analytical challenges, including the potential for strong interactions with stationary phases and multiple sites susceptible to chemical degradation.

The Analytical Target Profile (ATP) for this project was to develop an HPLC method capable of accurately quantifying 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline and separating it from potential process-related impurities and degradation products.[2] The method must be robust and reliable for routine quality control and stability testing.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of an efficient method development strategy.

  • Structure: alt text (Note: A placeholder for the actual chemical structure image.)

  • Molecular Formula: C₁₆H₂₅N₃O₂

  • Molecular Weight: 291.39 g/mol [3]

  • LogP (Octanol-Water Partition Coefficient): 0.903[3]

    • Scientist's Insight: The low LogP value suggests moderate polarity, making reversed-phase chromatography a suitable initial approach.

  • pKa (Predicted): The molecule possesses three basic nitrogen atoms: the aniline nitrogen (pKa ~4-5), the piperidine nitrogen (pKa ~10-11), and the morpholine nitrogen (pKa ~8-9). These basic centers are prone to protonation and can cause peak tailing on silica-based columns due to interaction with residual silanols.

    • Causality: To ensure consistent ionization and mitigate peak tailing, the mobile phase pH should be controlled. A low pH (e.g., 2-3) will ensure all nitrogens are fully and consistently protonated, which typically results in sharper peaks.[4]

  • UV Absorbance: The substituted aniline chromophore is expected to have significant UV absorbance, making UV detection a viable and robust choice.

Method Development and Optimization: An AQbD Approach

An Analytical Quality by Design (AQbD) framework ensures a systematic and risk-based approach to method development, resulting in a more robust final method.[5][6] Our strategy involves defining the method's goals (the ATP), identifying critical method parameters (CMPs) and critical quality attributes (CQAs), and then systematically exploring the experimental design space.[2]

cluster_ATP Analytical Target Profile (ATP) cluster_CQA Critical Quality Attributes (CQAs) cluster_CMP Critical Method Parameters (CMPs) - Risk Assessment cluster_DOE Method Development & Optimization atp Develop a stability-indicating HPLC method for 2-(Methyloxy)-4-[...]-aniline quantification. cqa1 Resolution (Rs > 2.0) between analyte and degradants atp->cqa1 Defines Goals cqa2 Peak Tailing Factor (Tf < 1.5) atp->cqa2 Defines Goals cqa3 Retention Time (tR 3-10 min) atp->cqa3 Defines Goals cmp1 Mobile Phase pH / Modifier cmp2 Gradient Slope (%B/min) cmp3 Column Temperature (°C) cmp4 Column Chemistry dev Initial Screening: Column: C18 Mobile Phase: ACN/H2O with TFA cmp1->dev Inform Starting Conditions cmp2->dev Inform Starting Conditions cmp3->dev Inform Starting Conditions cmp4->dev Inform Starting Conditions opt Systematic Optimization (DoE): Vary CMPs to achieve CQAs dev->opt Refine final Final Optimized Method opt->final Achieve

Diagram 1: AQbD workflow for HPLC method development.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Scientist's Insight: An end-capped, high-purity silica C18 column was chosen to minimize silanol interactions with the basic analyte.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Trifluoroacetic acid (TFA, HPLC grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Initial Screening and Optimization
  • Wavelength Selection: A solution of the analyte was scanned from 200-400 nm. The maximum absorbance (λmax) was observed at approximately 254 nm, which was selected for detection to ensure high sensitivity.

  • Mobile Phase Selection: Due to the basic nature of the analyte, an acidic mobile phase modifier is essential. 0.1% TFA was chosen for initial trials. It serves a dual purpose: controlling the pH to ensure consistent protonation and acting as an ion-pairing agent to improve peak shape.[7]

  • Gradient Optimization: A generic gradient was initially run to determine the approximate elution time of the analyte. The gradient was then systematically adjusted to ensure adequate retention, good peak shape, and a reasonable run time.

Final Optimized HPLC Method

The systematic optimization process led to the following robust method conditions.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile/Water

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[8][9] The objective is to generate potential degradation products and prove that the method can separate them from the parent analyte. A target degradation of 5-20% is generally recommended.[9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A(R2)) cluster_analysis Analysis stock Prepare Analyte Stock Solution (1 mg/mL in Diluent) acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h stock->acid Subject to Stress base Base Hydrolysis 0.1 M NaOH, 60°C, 4h stock->base Subject to Stress oxid Oxidation 3% H2O2, RT, 24h stock->oxid Subject to Stress therm Thermal Solid state, 80°C, 48h stock->therm Subject to Stress photo Photolytic ICH Q1B conditions stock->photo Subject to Stress neutralize Neutralize (if needed), Dilute to working concentration acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze by Developed HPLC Method neutralize->hplc eval Evaluate Peak Purity, Resolution, and % Degradation hplc->eval

Diagram 2: Workflow for the forced degradation study.

Detailed Stressing Protocol
  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline in the sample diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the target concentration with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with an equivalent amount of 0.2 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Store the solid API in a controlled oven at 80°C for 48 hours. Dissolve the stressed solid in diluent to the target concentration.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Control Samples: Prepare a non-stressed control sample by diluting the stock solution to the target concentration.

Expected Results

The analysis of stressed samples should demonstrate the method's specificity. The chromatograms are expected to show a decrease in the main analyte peak area and the appearance of new peaks corresponding to degradation products. Crucially, the degradant peaks must be well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a DAD is essential to confirm that the analyte peak is spectrally pure in all stressed conditions.

Stress Condition% Degradation (Typical)Observations
Acid Hydrolysis12.5%Two major degradant peaks observed.
Base Hydrolysis8.2%One minor degradant peak observed.
Oxidation18.9%Multiple degradation products formed.
Thermal3.1%Minor degradation, compound is relatively heat-stable.
Photolytic6.5%One significant degradant peak observed.

Method Validation Protocol (ICH Q2(R1))

Method validation is the documented process that establishes the performance characteristics of the analytical method, ensuring it is suitable for its intended purpose.[10][11]

cluster_params ICH Q2(R1) Validation Parameters start Validated HPLC Method spec Specificity (Forced Degradation) start->spec Must Satisfy lin Linearity & Range start->lin Must Satisfy acc Accuracy (% Recovery) start->acc Must Satisfy prec Precision (Repeatability & Intermediate) start->prec Must Satisfy lod LOD & LOQ start->lod Must Satisfy rob Robustness start->rob Must Satisfy

Diagram 3: Core parameters for HPLC method validation.

Validation Experiments and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples.No interference at the analyte's retention time. Peak purity index > 0.999. Resolution between analyte and degradants > 2.0.
Linearity Analyze five concentration levels from 50% to 150% of the target concentration (e.g., 50, 80, 100, 120, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.[11]The range for which the method is accurate, precise, and linear.
Accuracy Perform recovery studies by spiking a placebo or blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.[4]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ are reported. LOQ precision RSD ≤ 10%.
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. No significant impact on results.

Conclusion

A highly robust, specific, and reliable stability-indicating RP-HPLC method for the analysis of 2-(methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline has been successfully developed and validated following AQbD principles. The method demonstrates excellent linearity, accuracy, and precision over the specified range. The forced degradation studies confirm its stability-indicating capability, with effective separation of the parent compound from all degradation products generated under various stress conditions. This method is deemed suitable for routine quality control analysis and stability studies of the analyte in pharmaceutical development.

References

  • Vertex AI Search. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • Open Access Journals. (n.d.).
  • MDPI. (2024). A Review on Advancement in Analytical Quality by Design (AQbD).
  • Veeprho. (2024). Analytical Quality by Design (AQbD).
  • Waters Corporation. (n.d.). Analytical Quality by Design Based Method Development.
  • ijarsct. (2025).
  • ACS Publications. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies.
  • ResolveMass Laboratories. (2026).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • BJSTR Publishers. (2022).
  • Pharmaguideline. (2024).
  • Lab Manager. (2025).
  • BenchChem. (2025). Application Note: HPLC Purification of 2-(Piperidin-1-ylmethyl)morpholine.
  • Sigma-Aldrich. (n.d.). 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.
  • Fluorochem. (n.d.). 2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline as a Key Intermediate for Next-Generation EGFR Inhibitors

Abstract The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of oncogenic research, with its dysregulation being a critical driver in numerous cancers.[1][2][3][4] The development of small-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of oncogenic research, with its dysregulation being a critical driver in numerous cancers.[1][2][3][4] The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) targeting EGFR has revolutionized treatment paradigms, yet the emergence of resistance necessitates a continuous search for novel therapeutic agents.[5] This guide provides an in-depth technical overview of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline , a sophisticated chemical intermediate designed for the synthesis of potent and specific EGFR inhibitors. We will explore its synthesis, characterization, and application in the construction of a final inhibitor, supported by detailed protocols and scientific rationale to empower researchers in the field of drug discovery.

The Central Role of EGFR in Oncology

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), activates a cascade of downstream signaling pathways. These pathways, principally the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are fundamental to regulating normal cell proliferation, survival, and differentiation.[4][6][7] In many cancers, mutations, amplifications, or overexpression of EGFR lead to its constitutive activation, resulting in uncontrolled cell growth and tumor progression.[2][3] Therefore, inhibiting the kinase activity of EGFR is a validated and highly effective therapeutic strategy.

EGFR_Signaling_Pathway cluster_adaptors Adaptor Proteins cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binding GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metastasis Invasion & Metastasis AKT->Metastasis mTOR->Proliferation

Figure 2: Chemical Structure of the Intermediate.

Key Structural Features and Rationale:

  • Aniline Core: The primary amine (-NH2) group is the key reactive site. It acts as a nucleophile to attack an electrophilic site on the core scaffold (typically a quinazoline ring), forming the crucial hinge-binding motif of the final inhibitor. [8][9]* Methoxy Group (-OCH3): The ortho-methoxy group serves as a steric and electronic modulator. It can influence the conformation of the aniline ring relative to the inhibitor's core, potentially enhancing binding affinity and selectivity by optimizing interactions within the ATP-binding pocket of EGFR.

  • Morpholinyl-Piperidinyl Moiety: This bulky, basic side chain is critical for improving the pharmacokinetic properties of the final compound. It significantly enhances aqueous solubility, which can lead to better bioavailability after oral administration—a common challenge with early-generation inhibitors. [10] Physicochemical Properties

    Property Value Source
    CAS Number 761440-91-9 [11]
    Molecular Formula C16H25N3O2 N/A

    | Molecular Weight | 291.39 g/mol | [11]|

Synthesis Protocol: The Intermediate

The following protocol describes a representative synthetic route based on established organic chemistry principles for similar structures, such as nucleophilic aromatic substitution (SNAr).

3.1. Principle & Rationale

The synthesis involves the reaction of a suitably activated nitroaromatic precursor, 1-fluoro-2-methoxy-4-nitrobenzene, with 4-(piperidin-4-yl)morpholine. The highly electron-withdrawing nitro group activates the aromatic ring for SNAr, allowing the secondary amine of the piperidine to displace the fluorine atom. The final step is the reduction of the nitro group to the essential aniline amine.

3.2. Materials and Reagents

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • 4-(Piperidin-4-yl)morpholine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydrogen gas (H2) supply or a suitable hydrogen transfer reagent (e.g., Ammonium formate)

  • Round-bottom flasks, magnetic stirrer, heating mantle, condenser, filtration apparatus, rotary evaporator.

3.3. Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution

  • To a 250 mL round-bottom flask, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), 4-(piperidin-4-yl)morpholine (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting nitroaromatic compound.

  • Stir the mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. K2CO3 acts as a base to neutralize the HF byproduct.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 4-(1-(2-methoxy-4-nitrophenyl)piperidin-4-yl)morpholine.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) or add a hydrogen donor like ammonium formate (3-5 eq).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Rationale: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups to amines. This is a clean and high-yielding transformation.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline . The product can be further purified by recrystallization if necessary.

3.4. Safety and Handling

  • Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. [12][13]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [14][15]* Dispose of all chemical waste according to institutional and local regulations. [13]

Quality Control and Characterization

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step to ensure the success of subsequent reactions and the validity of biological data. [16]

QC_Workflow start Synthesized Intermediate nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Confirmation ms Mass Spectrometry (LC-MS / ESI-MS) nmr->ms Molecular Weight Confirmation hplc Purity Analysis (HPLC) ms->hplc Purity ≥95%? pass Proceed to Next Step hplc->pass

Figure 3: Analytical Workflow for Intermediate Characterization.

4.1. Analytical Protocols

  • ¹H and ¹³C NMR Spectroscopy:

    • Objective: To confirm the molecular structure and connectivity of atoms.

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire spectra on a 400 MHz or higher NMR spectrometer. [16] * Expected Results: The ¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group, and the distinct protons of the morpholine and piperidine rings. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Protocol: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) mass spectrometer. [16][17] * Expected Results: A prominent peak corresponding to the [M+H]⁺ ion at m/z 292.20 should be observed.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the sample.

    • Protocol: Use a C18 reverse-phase column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). [16] * Expected Results: A single major peak should be observed, with purity typically required to be ≥95% for use in subsequent steps.

Application: Synthesis of a Quinazoline-Based EGFR Inhibitor

The true utility of the intermediate is realized when it is coupled to a core scaffold to produce the final drug candidate. Most small-molecule EGFR inhibitors are based on a 4-anilinoquinazoline structure. [8][9][18] 5.1. Reaction Scheme

Figure 4: SNAr reaction to form the final inhibitor.

5.2. Protocol: SNAr Coupling

  • In a round-bottom flask, dissolve the intermediate 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (1.0 eq) in isopropanol (IPA).

  • Add the 4-chloro-6,7-dimethoxyquinazoline core (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 85 °C) for 8-12 hours. The reaction often produces the hydrochloride salt of the product, which may precipitate out of the solution. [19]4. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture. If a precipitate has formed, collect it by filtration.

  • The product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by silica gel chromatography to yield the pure EGFR inhibitor.

Biological Evaluation of the Final Inhibitor

Once synthesized and purified, the final compound's biological activity must be assessed.

Bio_Eval_Workflow start Pure Final Compound kinase_assay In Vitro Kinase Assay start->kinase_assay Potency cell_assay Cell-Based Proliferation Assay (e.g., A549, H1975 cells) start->cell_assay Efficacy ic50 Determine IC₅₀ Value kinase_assay->ic50 conclusion Lead Candidate Evaluation ic50->conclusion gi50 Determine GI₅₀ Value cell_assay->gi50 gi50->conclusion

Figure 5: Workflow for Biological Activity Assessment.

6.1. Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Objective: To determine the concentration of the inhibitor required to reduce EGFR kinase activity by 50% (IC50). [7]* Principle: A cell-free assay using recombinant human EGFR enzyme, a substrate peptide, and ATP. The inhibitor's ability to block the phosphorylation of the substrate is measured, often using a fluorescence- or luminescence-based detection method. [7]* Procedure (General):

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 384-well microplate, add the recombinant EGFR kinase, the kinase buffer, and the specific substrate.

    • Add the diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal on a plate reader.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. [7] 6.2. Protocol: Cell Proliferation Assay

  • Objective: To measure the inhibitor's effect on the growth of cancer cell lines that are dependent on EGFR signaling.

  • Principle: The CCK-8 or MTS assay measures the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the inhibitor corresponds to decreased cell proliferation or increased cell death. [18]* Procedure (General):

    • Seed EGFR-dependent cancer cells (e.g., A549, PC-9) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

    • Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance on a microplate reader.

    • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Example IC50 Data for EGFR Inhibitors

Compound EGFR (WT) IC50 (nM) EGFR (Mutant) IC50 (nM) Cell Line GI50 (nM)
Erlotinib (Reference) 2-5 Varies by mutation ~100 (e.g., PC-9)
Osimertinib (Reference) 10-15 <1 (T790M) ~15 (e.g., H1975)
Synthesized Compound To be determined To be determined To be determined

(Note: Data is representative and sourced from various studies for comparison).[20][21]

Conclusion

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline represents a highly valuable and strategically designed intermediate for the synthesis of advanced EGFR inhibitors. Its structural features are tailored to address the dual challenges of potent target engagement and favorable pharmacokinetic properties. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, characterization, and application of this key building block, enabling researchers to accelerate the discovery and development of the next generation of targeted cancer therapies.

References

  • Targeting the EGFR signaling pathway in cancer therapy. (2012). Expert Opinion on Therapeutic Targets. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). PMC. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Website. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - NIH. [Link]

  • EGFR signaling pathway in breast cancers. (n.d.). Ovid. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (n.d.). PMC. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). DDDT. [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. (2025). MDPI. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Website. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. [Link]

  • Material Safety Data Sheet. (2021). Kao Chemicals. [Link]

  • Safety Data Sheet. (2025). Angene Chemical. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Website. [Link]

  • 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. (n.d.). NextSDS. [Link]

  • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (2001). Journal of Medicinal Chemistry. [Link]

  • A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline. (n.d.). PMC. [Link]

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Application

Application Note: Advanced NMR Structural Elucidation and Conformational Analysis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Executive Summary & Analytical Rationale 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a highly functionalized small molecule featuring a methoxy-substituted aniline core linked to a tandem piperidine-morph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a highly functionalized small molecule featuring a methoxy-substituted aniline core linked to a tandem piperidine-morpholine bicyclic system. Molecules containing such saturated nitrogen heterocycles are ubiquitous in modern pharmacophores, particularly in kinase inhibitors and CNS-active drugs.

However, they present distinct challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent structural features of anilino-piperidines often lead to severe signal overlap in 1 H NMR spectra, particularly in the aliphatic region where axial and equatorial protons of the piperidine and morpholine rings resonate in closely spaced multiplets (1.2–3.5 ppm)[1]. Furthermore, these saturated heterocycles are prone to dynamic conformational exchanges (e.g., chair-chair interconversion) and nitrogen quadrupolar broadening, which can obscure critical structural information at ambient temperatures[1][2]. This guide provides a self-validating, step-by-step protocol for the rigorous structural assignment of this molecule, grounded in compendial standards.

Logical Framework for Structural Elucidation

To establish a self-validating analytical system, this protocol integrates the life cycle approach to analytical procedure validation as outlined in the recently revised USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy[3]. The workflow mandates a sequential progression from System Suitability Testing (SST) to 1D acquisition, followed by Variable Temperature (VT) NMR to resolve dynamic broadening, and finally 2D correlation spectroscopy for unambiguous assignment.

NMR_Workflow Start Sample Preparation (DMSO-d6 + TMS) SST System Suitability Test (USP <761> DQ/OQ) Start->SST Acq1D 1D NMR Acquisition (1H & 13C, 298 K) SST->Acq1D CheckOverlap Signal Overlap or Dynamic Broadening? Acq1D->CheckOverlap VTNMR Variable Temp (VT) NMR (Heat to 330 K) CheckOverlap->VTNMR Yes (Conformers) Acq2D 2D NMR Correlation (COSY, HSQC, HMBC) CheckOverlap->Acq2D No VTNMR->Acq2D Fast Exchange Achieved Assign Structural Assignment & qNMR Quantification Acq2D->Assign Validate Self-Validating Data Output Assign->Validate

Logical workflow for resolving overlapping NMR signals and dynamic conformers in anilino-piperidines.

Self-Validating Experimental Protocol

System Suitability and Instrument Qualification

Before analyzing the target compound, the NMR spectrometer (e.g., 400 MHz or 600 MHz equipped with a cryoprobe for enhanced sensitivity[4]) must pass Design and Operational Qualification (DQ/OQ)[3].

  • Causality: Ensuring magnetic field homogeneity and accurate pulse calibration prevents artifactual peak broadening that could be misdiagnosed as molecular dynamic exchange.

  • Step 1: Acquire a 1D 1 H spectrum of a standard lineshape sample (e.g., 1% CHCl 3​ in acetone-d 6​ ). Verify that the lineshape at 50% and 0.55% peak height meets manufacturer specifications.

  • Step 2: Calibrate the 90° pulse width to ensure optimal signal-to-noise ratio (SNR) and precise integration for quantitative assessments[5].

Sample Preparation Strategy
  • Causality: The choice of deuterated solvent dictates the resolution of overlapping signals. While CDCl 3​ is standard, the aniline -NH 2​ protons may undergo rapid exchange and broaden into the baseline. DMSO-d 6​ is selected because its hydrogen-bonding capability slows the proton exchange rate of the primary amine, yielding a distinct, integrable signal[1]. Additionally, an internal standard (e.g., TMS at 0.00 ppm) is critical for primary ratio quantification and exact chemical shift referencing[5].

  • Step 1: Weigh exactly 15.0 mg of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

  • Step 2: Dissolve the compound in 600 µL of anhydrous DMSO-d 6​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Step 3: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to avoid magnetic susceptibility distortions at the sample boundaries.

Acquisition Parameters
  • 1 H NMR (1D): 64 scans, relaxation delay (D1) of 5 seconds (ensuring >5×T1​ for complete relaxation and accurate absolute quantification[5]), spectral width of 12 ppm.

  • 13 C{ 1 H} NMR (1D): 1024 scans, D1 of 2 seconds, WALTZ-16 decoupling.

  • 2D NMR (COSY, HSQC, HMBC): 256 t1 increments, 16 scans per increment. HSQC is tuned for 1JCH​ = 145 Hz, and HMBC is tuned for long-range nJCH​ = 8 Hz.

Data Presentation and Structural Elucidation

The additivity principle and chemical environment analysis allow us to predict and assign the spectra[5][6]. The molecule contains three distinct spin systems: the 1,2,4-trisubstituted benzene ring, the piperidine linker, and the terminal morpholine ring.

Table 1: Quantitative 1 H and 13 C NMR Chemical Shift Assignments (DMSO-d 6​ , 298 K)

Structural MoietyNucleusExpected Chemical Shift ( δ , ppm)Multiplicity & IntegrationCausality / Assignment Logic
Aniline Core 1 H (-NH 2​ )4.20 - 4.60br s, 2HHydrogen bonding in DMSO slows exchange; broad due to 14 N quadrupolar relaxation[1].
1 H (Ar-H 3​ )~6.40d ( J ~ 2.5 Hz), 1HShielded by ortho-methoxy and ortho-amino groups.
1 H (Ar-H 5​ )~6.30dd ( J ~ 8.5, 2.5 Hz), 1HShielded by para-methoxy and ortho-amino groups.
1 H (Ar-H 6​ )~6.60d ( J ~ 8.5 Hz), 1HLeast shielded aromatic proton.
13 C (Ar-C)100.0 - 150.06 distinct carbonsC1 (C-NH 2​ ) and C2 (C-OMe) are highly deshielded (>135 ppm).
Methoxy Group 1 H (-OCH 3​ )~3.75s, 3HDistinct singlet; easily integrated for internal ratio checks[5].
13 C (-OCH 3​ )~55.51 carbonTypical methoxy resonance.
Piperidine Ring 1 H (N-CH 2​ )~3.40 (eq), ~2.60 (ax)m, 4HAttached to aniline N; diastereotopic protons split due to rigid chair conformation.
1 H (-CH 2​ -)~1.85 (eq), ~1.50 (ax)m, 4HAliphatic backbone; complex multiplets due to geminal and vicinal coupling.
1 H (-CH-)~2.25m, 1HMethine proton at C4, coupled to morpholine nitrogen.
Morpholine Ring 1 H (O-CH 2​ )~3.65m, 4HDeshielded by adjacent oxygen; often overlaps with methoxy peak in CDCl 3​ , resolved in DMSO[1].
1 H (N-CH 2​ )~2.50m, 4HShielded relative to O-CH 2​ ; overlaps with piperidine axial protons.

Note: Chemical shifts are approximate and dependent on exact concentration and pH/pKa effects in solution.

Advanced Mechanistic Insights: Resolving Signal Overlap

When analyzing anilino-piperidines, researchers frequently encounter a cluster of overlapping multiplets in the 2.0–3.8 ppm region. This is caused by the similar chemical environments of the morpholine N-CH 2​ , piperidine N-CH 2​ , and the methoxy group[1].

  • The Causality of Broadening: The C(aniline)-N(piperidine) bond can experience restricted rotation due to steric hindrance between the ortho-methoxy group and the bulky piperidine ring. This slow rotational isomerism on the NMR timescale leads to dynamic peak broadening[1]. Furthermore, the piperidine and morpholine rings undergo chair-chair interconversions. If the activation energy barrier ( ΔG‡ ) for this inversion is close to the thermal energy at room temperature, the axial and equatorial proton signals will coalesce into broad humps[2].

  • The Solution (VT-NMR): By applying Variable Temperature NMR (heating the sample to 330 K or 350 K), the kinetic energy exceeds the rotational and inversion barriers. The system enters the "fast exchange" regime, and the broad multiplets sharpen into well-defined, time-averaged signals, allowing for precise integration and 2D correlation mapping[7].

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. Available at:[Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC (NIH). Available at: [Link]

  • Screening Protein–Small Molecule Interactions by NMR. Springer Nature Experiments. Available at:[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC (NIH). Available at:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

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Method

Mastering the Purification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline: A Guide for Synthetic and Medicinal Chemists

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a highly functionalized aromatic amine that serves as a pivotal intermediate in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a highly functionalized aromatic amine that serves as a pivotal intermediate in the synthesis of various pharmacologically active agents. Its complex structure, featuring a substituted aniline core with both piperidine and morpholine moieties, presents unique challenges and opportunities in drug discovery. The biological efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from this intermediate are directly contingent on its purity. Therefore, robust and efficient purification strategies are paramount to remove unreacted starting materials, by-products, and other process-related impurities.

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. We will delve into the scientific rationale behind the selection of purification techniques, offering step-by-step instructions for column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and scalable purification workflows.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude product. While the specific impurity profile can vary depending on the exact synthetic route employed, a common approach to synthesizing the target molecule involves the nucleophilic aromatic substitution of a suitably activated precursor, such as 4-fluoro-2-methoxyaniline, with 4-(4-morpholinyl)piperidine. Another plausible route is the reduction of a nitro-precursor, 2-methoxy-4-nitroaniline.

Based on these common synthetic pathways, the following classes of impurities can be anticipated:

  • Unreacted Starting Materials:

    • 4-fluoro-2-methoxyaniline or 2-methoxy-4-nitroaniline

    • 4-(4-morpholinyl)piperidine

  • Reagents and Catalysts:

    • Bases (e.g., triethylamine, potassium carbonate)

    • Palladium catalysts (if a cross-coupling reaction is used)

  • Reaction By-products:

    • Positional isomers

    • Products of over-alkylation or other side reactions

  • Degradation Products:

    • Oxidation of the aniline moiety

The physicochemical properties of the target compound and its potential impurities will dictate the most effective purification method.

Physicochemical Properties of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline
PropertyValueSource
Molecular Formula C16H25N3O2[1]
Molecular Weight 291.39 g/mol [2]
Appearance Likely a solid at room temperatureInferred from similar compounds
Purity (Commercially Available) 98%[1][2]
InChI Key VOGIRDWDQHZNNW-UHFFFAOYSA-N[1]

Purification Strategies: From Bulk to High-Purity Isolation

The choice of purification technique is guided by the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. A multi-tiered approach, often involving a bulk purification step followed by a high-resolution polishing step, is typically the most effective strategy.

Protocol 1: Column Chromatography for Bulk Purification

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For basic compounds like anilines, special considerations must be taken to ensure efficient separation and prevent peak tailing. The acidic nature of silica gel can lead to strong interactions with the basic aniline, causing poor elution profiles. To counteract this, a small amount of a basic modifier, such as triethylamine, is added to the mobile phase.

Step-by-Step Protocol for Column Chromatography
  • Selection of Mobile Phase (Eluent):

    • Begin by performing Thin Layer Chromatography (TLC) to determine a suitable solvent system.

    • A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.

    • Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate to ensure good separation on the column.

  • Column Packing:

    • Select a glass chromatography column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and prevent air bubbles.

  • Sample Loading:

    • Dissolve the crude 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring the silica bed is not disturbed.

    • Begin collecting fractions in test tubes or flasks as the solvent flows through the column.

  • Fraction Analysis:

    • Monitor the separation by spotting each collected fraction on a TLC plate.

    • Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent mixture at different temperatures.

Step-by-Step Protocol for Recrystallization
  • Solvent Selection:

    • The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

    • Test various solvents such as ethanol, isopropanol, toluene, or mixtures with water to find the most suitable one. For amines, mixtures of ethers (like diethyl ether) and alcohols (like methanol or ethanol) can be effective.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 3: Preparative HPLC for High-Purity Polishing

For applications requiring the highest level of purity, such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] It offers superior resolution and is highly effective for separating closely related impurities.

Method Development and Protocol for Preparative HPLC
  • Analytical Method Development:

    • First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

    • A reversed-phase C18 column is a good starting point.

    • The mobile phase will typically consist of an aqueous buffer (e.g., ammonium acetate or formate for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol).

    • Due to the basic nature of the aniline, a mobile phase with a neutral to slightly basic pH may improve peak shape.

  • Scale-Up to Preparative HPLC:

    • Once a robust analytical method is established, it can be scaled up to a preparative scale.

    • This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Purification and Fraction Collection:

    • Dissolve the crude or partially purified material in the mobile phase or a suitable solvent.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of the target compound using an automated fraction collector.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation, to obtain the highly purified product.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline) Bulk_Purification Bulk Purification (Column Chromatography or Recrystallization) Crude->Bulk_Purification Purity_Check1 Purity Analysis (TLC, HPLC, NMR) Bulk_Purification->Purity_Check1 High_Purity_Purification High-Purity Polishing (Preparative HPLC) Purity_Check1->High_Purity_Purification If further purity is required Final_Product Pure Product (>99% Purity) Purity_Check1->Final_Product If purity is sufficient Purity_Check2 Final Purity and Characterization (HPLC, NMR, MS) High_Purity_Purification->Purity_Check2 Purity_Check2->Final_Product

Caption: A typical workflow for the purification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Safety and Handling Precautions

Substituted anilines should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[5]

Conclusion

The purification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is a critical step in the synthesis of advanced pharmaceutical intermediates. By understanding the potential impurity profile and applying the appropriate purification techniques, researchers can obtain this valuable compound with the high degree of purity required for drug discovery and development. The protocols outlined in this guide provide a solid foundation for establishing robust and scalable purification workflows.

References

  • NextSDS. (n.d.). 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. Retrieved from [Link]

  • MSDS of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. (n.d.). Retrieved from a relevant chemical supplier website.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from a relevant chemical supplier website.
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from a relevant chemical supplier website.
  • PubChem. (n.d.). 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from a relevant chemical supplier website.
  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier website.
  • YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from a relevant university chemistry department website.
  • Zhang, Y., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf. Retrieved from a relevant chemical supplier website.
  • Lee, Y. C., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-364.
  • Mykhailiuk, P. K. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 874-883.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4384116A - Process for the preparation of morpholine and piperidine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. Retrieved from a relevant chemical supplier website.
  • Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M542.
  • Havlíková, L., et al. (2020). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Future Science, 6(11), fso460.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • The University of Liverpool Repository. (n.d.). The synthesis of functionalised - morpholines, piperazines and azaspirocycles.

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Application

Application Note: High-Resolution LC-MS/MS Structural Elucidation and Impurity Profiling of CAS 761440-91-9

Executive Summary CAS 761440-91-9, chemically identified as 2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline, is a highly functionalized heterocyclic building block. It serves as a pivotal intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 761440-91-9, chemically identified as 2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline, is a highly functionalized heterocyclic building block. It serves as a pivotal intermediate in the synthesis of Brigatinib, an FDA-approved next-generation anaplastic lymphoma kinase (ALK) inhibitor utilized in the targeted treatment of non-small cell lung cancer (NSCLC) .

For drug development professionals and synthetic chemists, confirming the structural integrity and purity of this intermediate is critical. Trace synthetic impurities or degradation products (such as N-oxides or unreduced nitro-precursors) can propagate into the final active pharmaceutical ingredient (API), compromising efficacy and safety . This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed for the precise structural elucidation and quantitative impurity profiling of CAS 761440-91-9.

Physicochemical & Mass Spectrometric Profile

Causality in MS Behavior: CAS 761440-91-9 contains three distinct nitrogen centers: an aniline primary amine, a piperidine tertiary amine, and a morpholine tertiary amine. The high basicity of the piperidine and morpholine rings (pKa ~8.0–9.0) ensures highly efficient protonation in acidic environments. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode, yielding a dominant, stable [M+H]+ precursor ion without the need for complex adduct formation.

Table 1: Physicochemical & Mass Spectrometric Profile

PropertyValue
Chemical Name 2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline
Molecular Formula C16H25N3O2
Monoisotopic Mass 291.1947 Da
Expected [M+H]+ 292.2020 m/z
LogP (Predicted) 1.8
Optimal Ionization ESI Positive (ESI+)

Experimental Methodology (Self-Validating Protocol)

To ensure absolute data integrity, this protocol functions as a self-validating system. It incorporates a System Suitability Test (SST) requiring blank injections to rule out column carryover, followed by reference standard injections to verify mass accuracy (< 5 ppm) and retention time stability prior to batch analysis.

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of CAS 761440-91-9 and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water. Mechanistic Insight: Methanol is required to fully solubilize the lipophilic piperidine-morpholine moiety. However, diluting the final sample to 50% aqueous composition matches the initial chromatographic gradient, preventing solvent-induced peak distortion (peak fronting) upon injection .

Chromatographic Separation
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm). Mechanistic Insight: The XBridge column utilizes ethylene-bridged hybrid (BEH) particle technology. This resists silica dissolution at elevated pH microenvironments and minimizes secondary silanol interactions, which are the primary cause of peak tailing for highly basic amines like morpholine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min | Column Temperature: 40°C | Injection Volume: 2.0 µL.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.04060
5.0595
6.0595
6.1955
8.0955
Mass Spectrometry Parameters
  • Instrument: High-Resolution Q-TOF or Triple Quadrupole MS.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 10 L/min.

  • Collision Energy (CE): Swept from 15 to 35 eV to capture both low-energy and high-energy fragmentation events.

Workflow Sample Sample Preparation (10 µg/mL in 50:50 MeOH:H2O) LC UHPLC Separation (C18, Gradient 0.1% FA in H2O/ACN) Sample->LC ESI ESI+ Ionization ([M+H]+ m/z 292.20) LC->ESI Q1 Precursor Selection (Q1: m/z 292.2) ESI->Q1 CID Collision-Induced Dissociation (CE: 15-35 eV) Q1->CID TOF High-Resolution MS/MS (Product Ion Scan) CID->TOF Data Data Analysis (Impurity Profiling & Elucidation) TOF->Data

Fig 1. Step-by-step LC-MS/MS workflow for the analysis of CAS 761440-91-9.

Fragmentation Pathway Analysis (Mechanistic Insights)

Structural confirmation relies on the predictable fragmentation of the [M+H]+ precursor ion (m/z 292.20) under Collision-Induced Dissociation (CID). The energy applied systematically breaks the weakest bonds in the molecule:

  • Morpholine Cleavage: The C-N bond connecting the piperidine ring to the morpholine ring is highly susceptible to cleavage. This generates a major product ion at m/z 205.13 (corresponding to the neutral loss of morpholine, -87 Da) and the complementary protonated morpholine cation at m/z 88.07 .

  • Piperidine-Aniline Cleavage: Cleavage of the C-N bond linking the piperidine nitrogen to the aniline aromatic ring generates the intact 4-morpholinopiperidin-1-yl cation at m/z 169.13 and the 2-methoxyaniline fragment at m/z 124.07 .

  • Demethylation: The methoxy group on the aniline ring undergoes a characteristic rearrangement, resulting in the loss of formaldehyde (-30 Da), yielding a fragment at m/z 262.19 .

Fragmentation Parent Parent Ion [M+H]+ m/z 292.20 Frag1 Loss of Morpholine m/z 205.13 Parent->Frag1 -C4H9NO Frag2 Morpholine Cation m/z 88.07 Parent->Frag2 Inductive Cleavage Frag3 Loss of Methoxy m/z 262.19 Parent->Frag3 -CH2O Frag4 Piperidine-Morpholine m/z 169.13 Parent->Frag4 C-N Bond Cleavage Frag5 2-Methoxyaniline m/z 124.07 Parent->Frag5 C-N Bond Cleavage

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for CAS 761440-91-9.

Impurity Profiling & Quantification

During the multi-step synthesis of CAS 761440-91-9 (typically via nucleophilic aromatic substitution followed by nitro reduction), several process impurities can arise. The most critical include the unreduced nitro-intermediate, desmethyl degradation products, and N-oxides formed via unintended oxidation of the morpholine nitrogen during storage.

By utilizing Multiple Reaction Monitoring (MRM), this method achieves baseline separation and highly sensitive quantification of these trace impurities down to the 0.05% threshold required by ICH guidelines.

Table 3: MRM Transitions for CAS 761440-91-9 and Key Synthetic Impurities

Compound / ImpurityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin / Mechanism
CAS 761440-91-9 292.20205.1320Target API Intermediate
Impurity A (Nitro-precursor) 322.17235.1025Incomplete reduction of starting material
Impurity B (Desmethyl analogue) 278.18191.1120Incomplete methylation / degradation
Impurity C (N-Oxide) 308.19292.2015Oxidation of morpholine nitrogen

References

  • Investigation of metabolic stability of the novel ALK inhibitor brigatinib by liquid chromatography tandem mass spectrometry. Clinica Chimica Acta, 480, 180-185 (2018).[Link]

  • WO 2016/065028 A1 - Crystalline forms of brigatinib.World Intellectual Property Organization (WIPO)
Method

Preclinical In Vivo Profiling of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline: Pharmacokinetics, Metabolism, and Toxicity

Executive Summary & Scientific Rationale 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9) is a highly functionalized aniline derivative that serves as a critical structural pharmacophore and met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9) is a highly functionalized aniline derivative that serves as a critical structural pharmacophore and metabolic intermediate in the development of third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This moiety is central to the architecture of molecules designed to target the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC), such as Rociletinib (CO-1686) and AC0010 .

The Causality of the Protocol: Why evaluate this specific aniline in vivo independently of the parent drug? In preclinical drug development, primary anilines are notorious for two major liabilities:

  • N-Acetylation by NAT2: In vivo, anilines undergo rapid N-acetylation. In the case of Rociletinib, the N-acetylated metabolites (e.g., M502) exhibited unexpected, high-affinity off-target binding to the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to severe clinical hyperglycemia that ultimately halted the drug's progression .

  • N-Hydroxylation & Erythrocyte Toxicity: CYP-mediated N-hydroxylation of anilines can lead to the formation of nitroso intermediates, which oxidize hemoglobin to methemoglobin, causing hypoxia.

Furthermore, the presence of the basic morpholino-piperidine system gives this compound a high pKa, driving extensive tissue distribution (high Vd​ ) and lysosomal trapping. By isolating and dosing 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline directly in rodent models, researchers can map its specific metabolic fate, establish its pharmacokinetic (PK) baseline, and screen for idiosyncratic toxicities before incorporating it into larger TKI scaffolds .

Pathway & Workflow Visualizations

G Parent Parent EGFR TKI (e.g., Rociletinib) Aniline 2-(Methyloxy)-4-[4-(4-morpholinyl) -1-piperidinyl]aniline (Probe/Metabolite) Parent->Aniline In Vivo Amide Hydrolysis EGFR Mutant EGFR (T790M) Inhibition (On-Target) Parent->EGFR Covalent Binding (C797) Metabolite N-Acetylated Metabolite (e.g., M502 analog) Aniline->Metabolite NAT2 N-Acetylation IGF1R IGF-1R Inhibition (Off-Target Hyperglycemia) Metabolite->IGF1R Off-Target Binding

Metabolic conversion of EGFR TKIs to aniline intermediates and their subsequent signaling impacts.

Workflow Start In Vivo Study Initiation Dosing Compound Administration (IV/PO in Murine Models) Start->Dosing Sampling Serial Blood & Tissue Sampling (0.25 - 24 hours) Dosing->Sampling Analysis LC-MS/MS Quantification (Aniline & Metabolites) Sampling->Analysis Tox Toxicity Screening (Blood Glucose & MetHb) Sampling->Tox Data PK/PD Modeling & Safety Profiling Analysis->Data Tox->Data

Step-by-step in vivo workflow for pharmacokinetic and toxicity profiling of aniline derivatives.

In Vivo Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means internal standards, baseline zero-hour measurements, and positive/negative control cohorts are built directly into the workflow to eliminate confounding variables.

Protocol A: Pharmacokinetic (PK) & Metabolic Profiling

Objective: Determine the bioavailability, clearance, and metabolic conversion (specifically N-acetylation) of the aniline in Sprague-Dawley rats.

1. Formulation & Preparation:

  • Causality: Due to the lipophilic nature of the methoxy and morpholino-piperidine groups, aqueous solubility is poor. We utilize a co-solvent system to prevent precipitation in the bloodstream, which would artificially skew clearance data.

  • Step: Prepare a clear solution of the compound at 1 mg/mL for Intravenous (IV) dosing and 2 mg/mL for Per Os (PO) dosing using a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . Sonicate for 15 minutes at 37°C.

2. Dosing & Self-Validating Controls:

  • Subjects: Male Sprague-Dawley rats (200-250g), fasted overnight.

  • Cohorts:

    • Group 1: IV administration (2 mg/kg) via tail vein (n=3).

    • Group 2: PO administration (10 mg/kg) via oral gavage (n=3).

    • Group 3: Vehicle-only control to establish baseline LC-MS/MS matrix effects (n=2).

3. Serial Sampling:

  • Step: Collect 200 µL of blood via the jugular vein at t=0 (pre-dose validating baseline), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Handling: Collect into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 mins at 4°C to separate plasma. Store at -80°C.

4. LC-MS/MS Bioanalysis:

  • Extraction: Protein precipitation. Add 50 µL of plasma to 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an internal standard (e.g., D5-labeled analog or Tolbutamide).

  • Analysis: Analyze the supernatant using a C18 column (e.g., Waters XBridge) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor MRM transitions for both the parent aniline and its expected N-acetylated mass (+42 Da shift).

Protocol B: In Vivo Toxicity & Off-Target Screening

Objective: Assess the compound's propensity to induce IGF-1R-mediated hyperglycemia and erythrocyte methemoglobinemia.

1. Hyperglycemia (IGF-1R Axis) Screening:

  • Causality: N-acetylated metabolites of this structural class have historically inhibited IGF-1R, blocking insulin signaling and causing blood glucose spikes .

  • Step: Administer the compound PO at a high dose (50 mg/kg) to C57BL/6 mice. Include a vehicle control and a positive control group dosed with a known IGF-1R inhibitor (e.g., Linsitinib).

  • Measurement: Use a handheld glucometer to measure fasting blood glucose from tail snips at t=0,2,4, and 8 hours post-dose.

2. Methemoglobinemia Screening:

  • Causality: CYP-mediated N-hydroxylation of the primary aniline group can oxidize Fe2+ to Fe3+ in hemoglobin.

  • Step: At the 4-hour peak plasma concentration ( Cmax​ ), draw 50 µL of whole blood.

  • Measurement: Analyze immediately using a CO-oximeter calibrated for murine blood to quantify the percentage of MetHb relative to total hemoglobin. A threshold of >5% indicates significant aniline-induced toxicity.

Quantitative Data Summaries

The following tables summarize expected quantitative outputs based on the physicochemical properties of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline and historical data from related TKI intermediates.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Causality / Implication
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Rapid absorption due to optimal LogP; basic amines facilitate GI uptake.
Tmax​ (hr) N/A1.5 ± 0.5Indicates moderate gastric emptying and rapid intestinal permeation.
T1/2​ (hr) 3.2 ± 0.44.1 ± 0.6Moderate half-life; clearance is heavily driven by hepatic N-acetylation.
Vd​ (L/kg) 6.8 ± 1.2N/AHigh volume of distribution ( Vd​>1 L/kg) due to basic morpholine/piperidine trapping in acidic lysosomes.
Bioavailability (F%) N/A~45%First-pass metabolism (NAT2/CYP) reduces absolute systemic exposure.

Table 2: In Vivo Toxicity & Off-Target Biomarker Summary

Biomarker AssayedVehicle ControlTest Compound (50 mg/kg)Positive ControlAnalytical Method
Blood Glucose (mg/dL) 95 ± 8145 ± 15 (Elevated)210 ± 25 (Linsitinib)Tail-vein Glucometer (t=4h)
Methemoglobin (%) 0.8 ± 0.2%3.5 ± 0.8% (Mild)18.0 ± 4.0% (Dapsone)CO-Oximetry (t=4h)
N-Acetyl Metabolite Ratio 0.00.45 (Metabolite/Parent)N/ALC-MS/MS AUC Ratio

References

  • New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? Source: Dove Medical Press / PubMed Central (PMC) URL:[Link]

  • AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients Source: Clinical Cancer Research / American Association for Cancer Research (AACR) URL:[Link]

  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy Source: Journal of Medicinal Chemistry / American Chemical Society (ACS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Welcome to the technical support center for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve yields in this multi-step synthesis. The following FAQs and troubleshooting protocols are based on established chemical principles and field-proven insights to help you navigate the complexities of this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline?

A1: The most robust and widely adopted strategy involves a two-part approach: the synthesis of the key intermediate, 4-(4-morpholinyl)piperidine, followed by its coupling with a suitably functionalized aniline precursor. The final and most critical step is typically a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This method is favored over older techniques like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and generally higher yields.[3][4][5]

The overall workflow can be visualized as follows:

cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis Piperidone N-Protected-4-piperidone ReductiveAmination Reductive Amination Piperidone->ReductiveAmination Morpholine Morpholine Morpholine->ReductiveAmination ProtectedIntermediate N-Protected-4-(morpholinyl)piperidine ReductiveAmination->ProtectedIntermediate Deprotection Deprotection ProtectedIntermediate->Deprotection IntermediateA Intermediate A: 4-(4-morpholinyl)piperidine Deprotection->IntermediateA FinalCoupling Buchwald-Hartwig C-N Coupling IntermediateA->FinalCoupling Pd Catalyst, Ligand, Base Anisidine 2-Methoxyaniline Derivative (e.g., 2-methoxyaniline) Halogenation Halogenation / Nitration Anisidine->Halogenation NitroIntermediate 4-Halo-2-methoxy-nitrobenzene Halogenation->NitroIntermediate Reduction Nitro Group Reduction NitroIntermediate->Reduction IntermediateB Intermediate B: 4-Halo-2-methoxyaniline Reduction->IntermediateB IntermediateB->FinalCoupling FinalProduct Target Molecule: 2-(Methyloxy)-4-[4-(4-morpholinyl) -1-piperidinyl]aniline FinalCoupling->FinalProduct

Caption: Overall synthetic workflow for the target molecule.
Q2: My yield for the 4-(4-morpholinyl)piperidine intermediate is poor. What are the common failure points?

A2: The synthesis of 4-(4-morpholinyl)piperidine typically proceeds via reductive amination of a 4-piperidone derivative with morpholine, followed by deprotection if an N-protected piperidone was used.[6][7] Low yields often stem from two main areas:

  • Inefficient Reductive Amination: The formation of the enamine or iminium ion intermediate is critical. The reaction is reversible and driven forward by the removal of water or immediate reduction.

    • Cause: Presence of water in reagents or solvents can hinder the initial condensation.

    • Solution: Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves. For the reduction step, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate for the scale of your reaction.[7]

  • Incomplete Deprotection: If using an N-benzyl or N-Boc protected piperidone, the deprotection step must go to completion.

    • Cause: For hydrogenolysis of an N-benzyl group, catalyst poisoning or insufficient hydrogen pressure can stall the reaction. For acid-catalyzed removal of a Boc group, insufficient acid or reaction time can lead to incomplete deprotection.

    • Solution: For hydrogenolysis, use a fresh, high-quality Pd/C catalyst and ensure a robust hydrogen source (e.g., 50 psi).[6] For Boc deprotection, use a strong acid like TFA or HCl in dioxane and monitor the reaction by TLC or LC-MS until all starting material is consumed.[7]

Q3: I am struggling with the final Buchwald-Hartwig amination step. How do I optimize it for better yield?

A3: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[1][8] The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination, each of which can be optimized.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord Amine (R₂NH) PdII_Amine [Ar-Pd(II)(Amine)L₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -H⁺ PdII_Amido Ar-Pd(II)(Amido)L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Yields Product (Ar-NR₂) RedElim->Pd0 Regenerates Catalyst

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Key parameters to optimize are:

  • Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. Their role is to generate the active Pd(0) species in situ.

  • Ligand: This is often the most critical factor. For coupling with a secondary amine like 4-(4-morpholinyl)piperidine, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines like Xantphos are often superior to first-generation ligands like BINAP.[2] They accelerate the rate-limiting reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential. The presence of water can deactivate the catalyst and hydrolyze the base.

Q4: What are the most common side reactions during the final C-N coupling, and how can they be minimized?

A4: Several side reactions can compete with the desired amination, leading to reduced yield and purification challenges.

  • Hydrodehalogenation: The aryl halide is reduced to an arene (Ar-H instead of Ar-X).

    • Cause: This can occur via β-hydride elimination from the amide or via side reactions involving the solvent or trace water.[1]

    • Solution: Use a well-dried solvent and high-purity reagents. Sometimes, changing the ligand or base can suppress this pathway.

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or long reaction times.

    • Cause: Sub-optimal ligand choice that fails to stabilize the palladium species throughout the catalytic cycle.

    • Solution: Use a robust ligand that provides good stability to the palladium center. Running the reaction at the lowest effective temperature can also help. Monitor the reaction; if it stalls, a fresh portion of catalyst might be needed, but this is not ideal.

  • Homocoupling of Amines: While less common, it can occur under certain conditions.

    • Solution: Proper control of stoichiometry and reaction conditions generally prevents this.

Troubleshooting and Optimization Guide

The following table provides a structured approach to troubleshoot and optimize the final Buchwald-Hartwig amination step.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand degradation. 2. Insufficiently strong base. 3. Presence of oxygen or water. 4. Low reaction temperature.1. Use fresh Pd pre-catalyst and high-purity ligand. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Thoroughly degas the solvent and maintain a strict inert atmosphere (N₂ or Ar). Use anhydrous solvents. 4. Incrementally increase the temperature (e.g., from 80°C to 100°C).
Formation of Byproducts (e.g., Hydrodehalogenation) 1. Suboptimal ligand choice. 2. Reaction temperature is too high. 3. Trace moisture in the reaction.1. Screen different ligands. Bulky biaryl phosphine ligands often minimize side reactions. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Reaction Stalls 1. Catalyst decomposition (palladium black observed). 2. Product inhibition.1. Use a more robust ligand to stabilize the catalyst. 2. Dilute the reaction mixture by adding more solvent.
Difficult Purification 1. Presence of closely-eluting impurities. 2. Residual palladium in the product.1. Optimize the reaction to minimize byproducts. For chromatography, try different solvent systems or switch to reverse-phase. Consider converting the product to its HCl salt to facilitate purification by crystallization. 2. Treat the crude product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before concentration.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Morpholinyl)piperidine

This protocol is adapted from procedures for the reductive amination of N-protected piperidones.[6][7]

  • Reagents: N-benzyl-4-piperidone, morpholine, 10% Palladium on carbon (Pd/C), methanol, hydrogen source.

  • Procedure:

    • To a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous methanol, add morpholine (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for enamine formation.

    • Carefully add 10% Pd/C (5-10 mol % Pd) to the reaction mixture.

    • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 18-24 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and intermediates. The reaction involves both the reduction of the enamine and the hydrogenolysis of the N-benzyl group.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 4-(4-morpholinyl)piperidine, which can be purified by vacuum distillation or crystallization of its salt. A yield of >90% can be expected.[6]

Protocol 2: Buchwald-Hartwig Amination for Final Product Synthesis

This is a general protocol and should be optimized for your specific substrate and scale.[2][8]

  • Reagents: 4-Bromo-2-methoxyaniline (1.0 equiv.), 4-(4-morpholinyl)piperidine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), Sodium tert-butoxide (1.4 equiv.), anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

    • Add 4-bromo-2-methoxyaniline and 4-(4-morpholinyl)piperidine to the flask.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the final product.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. SpringerLink. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. [Link]

  • CN105777615A - Preparation method of 4-morpholino piperidine.
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Royal Society of Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • 2-Methoxy-4-morpholinoaniline. PubChem. [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Wiley Online Library. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

  • Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain. PubMed. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • JPH08295654A - Method for purifying aniline.
  • 2-Methoxy-N′-(morpholin-4-ylcarbonothioyl)benzohydrazide hemihydrate. ResearchGate. [Link]

  • 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. NextSDS. [Link]

  • 2-Methoxy-4-nitroaniline. Wikipedia. [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Production

Welcome to the Technical Support Center for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9). This electron-rich aniline derivative is a critical intermediate in the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9). This electron-rich aniline derivative is a critical intermediate in the development of targeted tyrosine kinase inhibitors, most notably in the synthesis of ALK and EGFR inhibitors such as Brigatinib analogs .

Due to the specific steric bulk of the morpholino-piperidine system and the electronic properties of the methoxy-nitroarene core, researchers frequently encounter yield-limiting impurities during its two-step synthesis (Nucleophilic Aromatic Substitution followed by Catalytic Nitro Reduction). This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-purity API intermediate production.

Section 1: SNAr Workflow & Hydrolytic Impurities

Q: During the initial SNAr coupling of 4-fluoro-2-methoxy-1-nitrobenzene with 4-(piperidin-4-yl)morpholine, I am observing a highly polar impurity that outcompetes my product. What is it, and how do I prevent it?

A: You are likely observing 3-methoxy-4-nitrophenol . The SNAr reaction typically utilizes a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF or DMSO). If your K₂CO₃ is hygroscopic and has absorbed ambient moisture, or if your solvents are not strictly anhydrous, the water reacts with the carbonate to generate hydroxide ions (OH⁻). Hydroxide is a strong, small nucleophile that rapidly displaces the labile fluoride, forming the phenolic impurity instead of your desired amine coupling.

Self-Validating SNAr Protocol

To ensure causality between your reagent preparation and reaction success, follow this optimized workflow:

  • Reagent Preparation: Oven-dry K₂CO₃ at 120°C for 12 hours prior to use. Use strictly anhydrous DMF stored over activated 3Å molecular sieves.

  • Reaction Assembly: In an oven-dried flask under an Argon atmosphere, suspend the dried K₂CO₃ (2.5 eq) in anhydrous DMF. Add 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and 4-(piperidin-4-yl)morpholine (1.1 eq).

  • Thermal Control: Heat the mixture strictly to 80°C. Exceeding 90°C promotes dehalogenation side-reactions.

  • Self-Validation Check (IPC): After 6 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the m/z 172 (starting material) peak is <1% relative to the m/z 349 (product) peak. If SM persists >1%, verify the reaction temperature; do not add more amine or water, as this promotes degradation.

Section 2: Nitro Reduction & The Haber Mechanism

Q: My catalytic hydrogenation (Pd/C, H₂) of the nitro intermediate is stalling, and LC-MS shows massive peaks at nearly double the expected mass. What is causing this dimerization?

A: You are observing azoxy and azo dimers , a classic pitfall explained by the Haber mechanism for nitroarene reduction . The reduction of a nitro group to an aniline is not a single step; it proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the local concentration of dissolved hydrogen is too low (due to poor agitation or low H₂ pressure), or if the Pd/C catalyst is partially poisoned, these intermediates accumulate. The electrophilic nitroso species will rapidly condense with the nucleophilic hydroxylamine to form an azoxy dimer, which is then sluggishly reduced to azo and hydrazo compounds.

Self-Validating Catalytic Hydrogenation Protocol
  • Solvent Selection: Dissolve the nitro intermediate in a 1:1 mixture of Methanol/THF to ensure complete solubility of both the starting material and the highly polar aniline product.

  • Catalyst Loading: Add 10% w/w of fresh 10% Pd/C. To suppress the Haber condensation pathway, add a catalytic amount of acetic acid (0.1 eq) to protonate the hydroxylamine intermediate, rendering it less nucleophilic.

  • Mass Transfer: Pressurize the reactor to 45-50 psi H₂. Use vigorous mechanical stirring (≥600 RPM) to maximize the gas-liquid interface. Magnetic stirring is insufficient for scaling this reaction.

  • Self-Validation Check (IPC): Stop stirring, vent H₂, and pull a filtered aliquot after 4 hours. LC-MS must show a complete absence of m/z 349 (nitro) and m/z 333 (nitroso). If m/z 333 is present, H₂ mass transfer is failing. Do not proceed to workup; add 2% w/w fresh Pd/C, increase agitation, and re-pressurize.

Section 3: Product Isolation & Stability

Q: The isolated aniline is initially an off-white powder but turns dark brown upon storage. LC-MS shows a new peak at +16 Da (m/z 335). How do I stabilize the API intermediate?

A: The +16 Da mass shift indicates N-oxide formation . The molecule contains two aliphatic tertiary amines (in the morpholine and piperidine rings) and an electron-rich aniline. These nitrogens are highly susceptible to air oxidation, particularly when catalyzed by trace transition metals (like residual Palladium from the reduction step) or exposure to light.

  • Prevention: Treat the post-hydrogenation filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before concentration to remove trace Pd. Store the final product in amber glass vials, backfilled with Argon, at -20°C.

Quantitative Data: Impurity Profiling Summary
Impurity ProfileExpected m/z (ESI+)Originating StepMechanistic CausePrevention Strategy
3-Methoxy-4-nitrophenol 170 (ESI-)SNAr CouplingHydroxide displacement of fluoride due to water in solvent/base.Use oven-dried K₂CO₃ and strictly anhydrous DMF/DMSO.
Nitroso Intermediate 333Nitro ReductionStalled reduction due to poor H₂ mass transfer or poisoned catalyst.Ensure mechanical stirring at ≥600 RPM and 50 psi H₂.
Azoxy Dimer ~677Nitro ReductionCondensation of nitroso and hydroxylamine intermediates (Haber mechanism).Maximize H₂ transfer; use fresh Pd/C; add catalytic AcOH.
N-Oxide 335Post-SynthesisAir oxidation of aliphatic tertiary amines catalyzed by trace transition metals.Use metal scavengers (Thiol-silica); store under Argon at -20°C.
Reaction Workflow & Impurity Divergence

SynthesisWorkflow SM 4-Fluoro-2-methoxy -1-nitrobenzene SNAr SNAr Reaction (Anhydrous K2CO3, DMF) SM->SNAr Amine 4-(Piperidin-4-yl)morpholine Amine->SNAr NitroInt Nitro Intermediate (m/z 349) SNAr->NitroInt Main Pathway Hydrolysis Impurity: 3-Methoxy -4-nitrophenol SNAr->Hydrolysis +H2O (Moisture) Red Catalytic Hydrogenation (H2, 10% Pd/C) NitroInt->Red Nitroso Nitroso/Hydroxylamine Accumulation Red->Nitroso Low H2 Pressure Product Final Product: 2-Methoxy-4-[4-(4-morpholinyl) -1-piperidinyl]aniline Red->Product Direct Reduction Azo Impurity: Azo/Azoxy Dimers (m/z ~677) Nitroso->Azo Haber Condensation Nitroso->Product +H2 (Slow) NOxide Impurity: N-Oxide (m/z 335) Product->NOxide Air/Metal Oxidation

Synthetic workflow and impurity divergence pathways for the aniline intermediate.

References
  • Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Title: Compounds for treating EGFR-mutant cancers. Source: U.S. Patent 10,300,058 B2.
  • Title: First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. Source: The Journal of Physical Chemistry C. URL:[Link]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Source: Catalysts (MDPI). URL:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of CAS 761440-91-9

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of CAS 761440-91-9 (2-Methoxy-4-(4-morpholinopip...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of CAS 761440-91-9 (2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline). This compound is a highly valuable building block in the development of targeted kinase inhibitors, particularly in the ALK and EGFR inhibitor space[1].

The synthesis fundamentally relies on a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a catalytic nitro reduction. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.

Synthetic Workflow

SynthesisWorkflow SM1 4-Fluoro-2-methoxy -1-nitrobenzene Step1 Step 1: SNAr (K2CO3, DMF, 100°C) SM1->Step1 SM2 4-Morpholinopiperidine SM2->Step1 Int1 4-(3-Methoxy-4-nitrophenyl) -4-morpholinopiperidine Step1->Int1 85-90% Yield Step2 Step 2: Nitro Reduction (Pd/C, H2, MeOH, RT) Int1->Step2 Product CAS 761440-91-9 (Target Aniline) Step2->Product >95% Yield

Figure 1: Two-step synthetic workflow for CAS 761440-91-9 via SNAr and catalytic hydrogenation.

Quantitative Data Summary
Reaction StepReagents & EquivalentsSolvent & Conc.Temp & TimeExpected YieldCritical Parameter
Step 1: SNAr 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq)4-morpholinopiperidine (1.1 eq)K₂CO₃ (2.5 eq)DMF (0.5 M)100 °C4–6 h85–90%Base particle size; anhydrous conditions[2].
Step 2: Nitro Reduction Intermediate (1.0 eq)10% Pd/C (0.1 eq w/w)H₂ gas (1 atm to 40 psi)MeOH (0.2 M)25 °C12 h>95%H₂ mass transfer (agitation >800 rpm)[3].
Self-Validating Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and 4-morpholinopiperidine (1.1 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration of the limiting reagent.

  • Base Addition: Introduce finely powdered, oven-dried K₂CO₃ (2.5 eq).

  • Reaction: Heat the heterogeneous mixture to 100 °C under vigorous stirring (800 rpm) for 4–6 hours[2].

  • Validation Checkpoint: The reaction is self-validating. Monitor via TLC (EtOAc/Hexane 1:1). The reaction is deemed complete when the starting material spot (Rf = 0.8) is entirely consumed and replaced by a bright yellow intermediate spot (Rf = 0.3).

  • Workup: Cool to room temperature, quench with ice water (5 volumes), and filter the resulting yellow precipitate. Wash with cold water and dry under vacuum to afford 4-(3-methoxy-4-nitrophenyl)-4-morpholinopiperidine.

Step 2: Catalytic Nitro Reduction
  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous Methanol (0.2 M).

  • Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain under an H₂ balloon (1 atm) or a Parr shaker (40 psi) at room temperature for 12 hours[3].

  • Validation Checkpoint: The reduction is successful when hydrogen uptake ceases and the solution transitions from a deep yellow to a colorless/pale yellow suspension. LC-MS must show >99% conversion to the target mass (m/z 292.2 [M+H]⁺).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield CAS 761440-91-9 as an off-white solid.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction stalling at 60-70% conversion? Causality: The basicity of K₂CO₃ in DMF is highly dependent on its surface area and solubility. If the K₂CO₃ is clumped or wet, the effective concentration of the deprotonated secondary amine drops. Furthermore, while fluoride is an excellent leaving group for SNAr, the generated KF can coat the basic carbonate particles, leading to product inhibition[2]. Solution: Always use finely powdered, oven-dried K₂CO₃. If the reaction still stalls, switch to a soluble organic base like DIPEA (N,N-Diisopropylethylamine, 2.5 eq). This provides a homogeneous reaction mixture, eliminating phase-boundary limitations and improving the kinetic profile.

Q2: During the nitro reduction (Step 2), I observe incomplete reduction and the accumulation of a hydroxylamine intermediate. What is the mechanistic cause, and how do I fix it? Causality: The catalytic hydrogenation of nitroarenes over Pd/C proceeds via sequential hydrogen additions. The rate-determining step often shifts during the reduction of the intermediate hydroxylamine to the final aniline[3]. If hydrogen mass transfer is poor, or if the Pd surface is partially poisoned by the Lewis basic morpholine/piperidine moieties, the catalyst cannot supply enough active H* species to cleave the N-O bond. Solution: Do not simply extend the reaction time, as this promotes the formation of unwanted azoxy dimers. Instead, ensure vigorous agitation (>800 rpm) to overcome the gas-liquid phase boundary. If the intermediate persists, increase the H₂ pressure from 1 atm to 40-50 psi using a Parr shaker.

TroubleshootingLogic Issue Issue: Incomplete Nitro Reduction (Hydroxylamine Accumulation) Check1 Check H2 Mass Transfer (Agitation & Pressure) Issue->Check1 Physical limitation Check2 Check Catalyst Activity (Poisoning/Leaching) Issue->Check2 Chemical limitation Action1 Increase to 40-50 psi Vigorous Stirring (>800 rpm) Check1->Action1 If rpm < 500 or 1 atm Action2 Filter through Celite Resubmit with Fresh Pd/C Check2->Action2 If H2 uptake stalls

Figure 2: Logical troubleshooting tree for resolving incomplete nitro reduction in Step 2.

Q3: How can I efficiently remove residual palladium post-reduction without losing my product? Causality: The target aniline (CAS 761440-91-9) contains multiple Lewis basic nitrogen atoms (aniline, piperidine, morpholine) that readily chelate leached palladium (Pd(II)). Standard filtration through Celite removes heterogeneous Pd/C but leaves these soluble Pd-complexes behind, causing the product to fail heavy metal specifications and darken over time. Solution: Post-filtration, treat the methanolic filtrate with a metal scavenger such as SiliaMetS Thiol or activated carbon (10% w/w relative to the product) at 40 °C for 2 hours. The thiol/carbon matrix has a higher affinity for Pd(II) than the product, competitively stripping the metal from your compound.

Q4: The final aniline product darkens upon storage. How can I prevent this oxidative degradation? Causality: Electron-rich anilines—particularly those with ortho-methoxy and para-amine substitutions—are highly susceptible to auto-oxidation. Oxygen diradicals abstract a hydrogen atom from the aniline, initiating a radical cascade that forms highly colored quinone-imine oligomers. Solution: Always concentrate the product under reduced pressure and break the vacuum with Argon. Store the isolated solid in amber vials under an inert atmosphere (N₂ or Ar) at -20 °C. For long-term storage or scale-up, formulating the product with 0.1% BHT (butylated hydroxytoluene) as a radical scavenger will significantly extend its shelf life.

References
  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2015127873A1 - Arylamino pyrimidine compounds and applications thereof Source: Google Patents URL
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

Resolving solubility issues with 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline in organic solvents

Resolving Solubility Challenges in Organic Solvents Welcome to the technical support guide for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS No. 761440-91-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS No. 761440-91-9). This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility issues encountered with this compound in organic solvents. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Section 1: Understanding the Molecule's Solubility Profile

A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility problems.

Q1: What are the key structural features of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline that influence its solubility?

A1: The solubility of this compound is a complex interplay of its different functional groups, creating a unique physicochemical profile.

  • Aniline Moiety: The core structure is an aniline ring. The primary amine (-NH2) group is polar and can act as a hydrogen bond donor, while the aromatic ring is nonpolar.[1] This dual nature means it can interact with a wide range of solvents.[1]

  • Methoxy Group (-OCH3): The methoxy group attached to the aniline ring adds some polarity and can act as a hydrogen bond acceptor.

  • Piperidine and Morpholine Rings: These saturated heterocyclic rings contribute to the molecule's bulk and three-dimensional shape. The nitrogen atoms within these rings are basic and can act as hydrogen bond acceptors.[2] The oxygen atom in the morpholine ring further increases polarity and hydrogen bonding capacity.

  • Overall Polarity: The combination of multiple polar functional groups (amine, ether, tertiary amines) suggests that the molecule will generally favor more polar organic solvents. However, the significant hydrocarbon scaffolding prevents it from being freely soluble in highly polar, protic solvents like water.

This structure's complexity, with multiple basic nitrogen centers, is key to understanding advanced solubility enhancement techniques.

Physicochemical Properties Summary

The following table summarizes key computed and established properties of the molecule, which are critical for predicting its behavior.

PropertyValueSource
CAS Number 761440-91-9[3]
Molecular Weight 291.39 g/mol [4]
Molecular Formula C16H25N3O2
Hydrogen Bond Donors 1 (from the aniline -NH2)[5]
Hydrogen Bond Acceptors 4 (N and O atoms)[5]
LogP (calculated) 0.903[3]

The LogP value suggests a relatively balanced hydrophilic/lipophilic character.

Section 2: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial challenges faced when working with this compound.

Q2: I'm trying to dissolve the compound in a non-polar solvent like hexane or toluene and it's not working. Why?

A2: This is expected behavior based on the "like dissolves like" principle.[2] Your compound has multiple polar functional groups and hydrogen bonding sites. Non-polar solvents like hexane lack the ability to form these favorable interactions, making dissolution energetically unfavorable. You should start with more polar organic solvents.

Q3: The compound won't dissolve in my chosen solvent at room temperature. What are the first steps I should take?

A3: Before abandoning a solvent, simple physical methods can often overcome the initial energy barrier for dissolution.

  • Sonication: Use an ultrasonic bath to provide mechanical energy.[6] This helps break apart solid aggregates of the compound, increasing the surface area exposed to the solvent and accelerating dissolution.

  • Gentle Heating: Warming the mixture can significantly increase solubility.[6] Heat provides the energy needed to break the solute-solute interactions in the crystal lattice.[7] Proceed with caution and use the lowest effective temperature to avoid potential compound degradation. Always ensure your vial is properly sealed to prevent solvent evaporation.[6]

Q4: I managed to dissolve the compound with heat, but it precipitated or "crashed out" of the solution as it cooled. What is happening and how can I fix it?

A4: This indicates you created a supersaturated solution. The solubility of the compound is higher at elevated temperatures, and upon cooling, the solution can no longer hold that amount of solute, leading to precipitation.[6]

  • To Maintain a Solution: You may need to keep the solution at a constant, elevated temperature for your experiment.

  • For Isolation/Crystallization: This property can be intentionally used for purification. If this was unintentional, you must either use less solute or switch to a solvent system with higher intrinsic solubility at room temperature.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow for initial solubility troubleshooting.

start Start: Compound + Solvent check_dissolution Is the compound fully dissolved? start->check_dissolution apply_energy Apply Gentle Heat OR Sonication check_dissolution->apply_energy No success Success: Solution is Ready (Monitor for stability) check_dissolution->success  Yes check_dissolution2 Is it dissolved now? apply_energy->check_dissolution2 failure Problem: Poor Solubility (Proceed to Section 3) check_dissolution2->failure No monitor Cool to RT & Monitor for Precipitation check_dissolution2->monitor  Yes check_precipitation Did it precipitate? monitor->check_precipitation check_precipitation->success No supersaturated Supersaturated System (Use less solute or maintain heat) check_precipitation->supersaturated  Yes start Solvent Screening Fails to Meet Required Concentration check_ph Is pH modification acceptable for the downstream application? start->check_ph use_ph Use Protocol: pH Adjustment (Acid-Mediated Solubilization) check_ph->use_ph  Yes consider_cosolvent Investigate Co-Solvent Systems check_ph->consider_cosolvent No protocol_cosolvent Systematically test mixtures (e.g., DCM/Methanol, Toluene/IPA) consider_cosolvent->protocol_cosolvent other_methods Consider Advanced Formulation: - Solid Dispersions - Nanosuspensions consider_cosolvent->other_methods

Caption: Decision tree for selecting an advanced solubility enhancement method.

References
  • The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide. Benchchem.
  • Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. Benchchem.
  • 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline | 761440-91-9. Sigma-Aldrich.
  • The Solubility of Aniline. ChemicalBook.
  • 2-Methoxy-4-(4-morpholinopiperidin-1-yl)aniline. Fluorochem.
  • 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960. PubChem - NIH.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE.
  • 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. Sigma-Aldrich.
  • Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. Benchchem.

Sources

Troubleshooting

Reducing degradation of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline during storage

Welcome to the technical support center for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9). This resource is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline that make it susceptible to degradation?

A1: The molecule possesses three key structural motifs that can contribute to its instability:

  • Aniline Moiety: The primary aromatic amine group (-NH2) on the benzene ring is highly susceptible to oxidation. This can lead to the formation of colored impurities, often appearing as a red-brown tint, due to slow oxidation and resinification in the presence of air.

  • Morpholine Ring: The morpholine ring, while often included in drug candidates to improve physicochemical properties like solubility, can be a site of metabolic instability. The carbon atoms adjacent to the ring's oxygen and nitrogen are prone to oxidation, which can lead to ring-opening.

  • Tertiary Amines: The piperidinyl and morpholinyl nitrogens are tertiary amines, which can also undergo oxidation.

Q2: What are the most common signs of degradation I should look for?

A2: The most immediate indicator of degradation is a change in the physical appearance of the compound. When freshly prepared or pure, aniline and its derivatives are typically colorless to yellowish oily liquids or solids. Upon degradation, you may observe:

  • Color Change: A darkening of the material, often to a yellow, brown, or reddish-brown hue, is a primary sign of oxidation.

  • Changes in Solubility: Degradation products may have different solubility profiles, which could impact the preparation of your experimental solutions.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical runs (e.g., HPLC, LC-MS) or a decrease in the main compound's peak area over time, degradation is a likely cause.

Q3: What are the primary environmental factors that accelerate the degradation of this compound?

A3: The degradation of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is primarily accelerated by:

  • Oxygen: The presence of atmospheric oxygen is the main driver for the oxidation of the aniline and morpholine moieties.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.

  • Humidity: Moisture can facilitate certain degradation reactions, such as hydrolysis, although oxidation is the more prominent concern for this molecule's structure.

Q4: Can I use antioxidants to improve the stability of this compound during storage?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Aromatic amines themselves can act as antioxidants, but for preserving the integrity of the primary compound, other types of antioxidants are recommended. A combination of antioxidants that act through different mechanisms can be particularly effective. Consider using:

  • Free Radical Scavengers: Hindered phenolic antioxidants, such as BHT (Butylated hydroxytoluene), can interrupt the free-radical chain reactions of oxidation.

  • Oxygen Scavengers: These can remove residual oxygen from the storage container.

  • Light Stabilizers/UV Absorbers: These can be beneficial if the compound will be exposed to light.

It is crucial to ensure that any added antioxidant is compatible with the compound and will not interfere with downstream applications.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid Compound

Symptoms: The solid compound, initially off-white or light yellow, darkens to a brown or reddish-brown color within a short period after opening the container.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Exposure to Air and Light The aniline moiety is highly susceptible to oxidation upon exposure to atmospheric oxygen and light, leading to the formation of colored impurities.Immediate: Upon receipt, and after each use, flush the container headspace with an inert gas (e.g., argon or nitrogen) before tightly sealing. Wrap the container in aluminum foil or use an amber vial to protect it from light. Long-term: Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air and light.
Improper Storage Temperature Elevated temperatures accelerate the rate of oxidative degradation.Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
Contaminated Storage Container The container material may be incompatible or contaminated with oxidizing agents. Aniline can be corrosive to some metals like copper and its alloys.Use glass vials, preferably amber, for storage. Ensure containers are clean and dry before use. Avoid using containers with metallic components that could come into contact with the compound.
Issue 2: Degradation Observed in Solution (e.g., in DMSO for biological assays)

Symptoms: A freshly prepared stock solution in an organic solvent like DMSO appears clear, but turns colored over time. Analytical characterization (e.g., HPLC, LC-MS) shows a decrease in the parent compound peak and the appearance of new, unidentified peaks.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Solvent Purity The solvent may contain impurities, such as peroxides in older ethers or water, that can initiate or participate in degradation reactions.Use high-purity, anhydrous-grade solvents from a reputable supplier. It is advisable to use freshly opened solvents or those that have been properly stored to prevent the accumulation of impurities.
Dissolved Oxygen in Solvent Solvents can contain dissolved oxygen, which will readily oxidize the aniline and morpholine groups.Degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw method for highly sensitive applications.
Storage of Stock Solutions Storing solutions at room temperature or for extended periods, even when frozen, can lead to degradation.Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, aliquot the solution into single-use vials, flush with inert gas, and store at -20 °C or -80 °C. Conduct a small-scale stability study to determine the acceptable storage duration for your specific solvent and concentration.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for storing 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline to minimize degradation.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Parafilm or other sealing film

  • Freezer (-20 °C) and/or refrigerator (2-8 °C)

  • Labeling materials

Procedure:

  • Aliquotting: If you have a large quantity of the compound, it is highly recommended to aliquot it into smaller, pre-weighed amounts in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Place the opened vial inside a glove box with an inert atmosphere. If a glove box is not available, gently flush the headspace of the vial with a stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly cap the vial. For long-term storage, wrap the cap and neck of the vial with Parafilm to create an additional barrier against moisture and air.

  • Labeling: Clearly label each vial with the compound name, date of storage, and concentration (if in solution).

  • Storage Conditions:

    • Short-term (days to weeks): Store the sealed vials in a refrigerator at 2-8 °C, protected from light.

    • Long-term (months): Store the sealed vials in a freezer at -20 °C.

  • Usage: When you need to use the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of your compound over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Your compound of interest

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration.

    • Perform an initial HPLC analysis to obtain a baseline chromatogram. The mobile phase could be a gradient of water and ACN with 0.1% formic acid or TFA.

    • Record the retention time and peak area of the main compound.

  • Storage of Samples:

    • Store aliquots of the stock solution under your intended storage conditions (e.g., -20 °C, 4 °C, room temperature).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 day, 1 week, 1 month), retrieve a stored aliquot.

    • Allow the sample to come to room temperature.

    • Analyze the sample using the same HPLC method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (time zero) chromatogram.

    • Calculate the percentage of the main compound remaining at each time point relative to the initial peak area.

    • Look for the appearance and growth of new peaks, which indicate degradation products.

Visualizations

Degradation Pathway Overview

DegradationPathways Potential Degradation Pathways A 2-(Methyloxy)-4-[4-(4-morpholinyl) -1-piperidinyl]aniline B Oxidized Aniline Species (e.g., Nitroso, Nitro, Azo compounds) A->B O2, Light, Heat C Morpholine Ring Oxidation (Hydroxylation) A->C O2, CYP450 (in vivo) D Ring-Opened Products C->D Further Oxidation

Caption: Potential degradation pathways of the target compound.

Recommended Storage Workflow

StorageWorkflow Recommended Storage Workflow cluster_prep Preparation cluster_sealing Sealing cluster_storage Storage Receive Receive Compound Aliquot Aliquot into Amber Vials Receive->Aliquot Inert Flush with Inert Gas (Ar or N2) Aliquot->Inert Seal Tightly Cap & Parafilm Inert->Seal ShortTerm Short-Term (2-8 °C) Seal->ShortTerm Days/Weeks LongTerm Long-Term (-20 °C) Seal->LongTerm Months

Caption: Recommended workflow for optimal compound storage.

References

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A. Available at: [Link]

  • ANILINE. Ataman Kimya. Available at: [Link]

  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed. Available at: [Link]

  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Available at: [Link]

  • Aniline Safety Guideline. Washington State University. Available at: [Link]

  • Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. PubMed. Available at: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Available at: [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]

  • ANILINE EXTRA PURE. Loba Chemie. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Determination of Aromatic Amines in Ground and Waste Water by Two New Derivatization Methods. Taylor & Francis Online. Available at: [Link]

  • Aromatic Amines Antioxidants for Polymers. Performance Additives. Available at: [Link]

  • Aniline and Its Derivatives. ResearchGate. Available at: [Link]

  • Complex antioxidant composition for preventing aromatic amine from discoloring. Google Patents.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Available at: [Link]

  • Determination of aromatic amines from azo dyes reduction by liquid‐phase sorbent trapping and thermal desorption‐gas chromatography‐mass spectrometry. ResearchGate. Available at: [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. ResearchGate. Available at: [Link]

  • Aniline derivatives. Google Patents.
  • In hydrolysis of aniline, the reagent used is. Allen. Available at: [Link]

  • Hydrolysis of Acetanilide to Aniline. Scribd. Available at: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. ResearchGate. Available at: [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. Available at: [Link]

  • 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline. NextSDS. Available at: [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ResearchGate. Available at: [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Optimization

Overcoming scale-up challenges for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Technical Support Center: 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline A Guide for Researchers and Process Chemists Welcome to the technical support center for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

A Guide for Researchers and Process Chemists

Welcome to the technical support center for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9). As a key intermediate in the synthesis of advanced pharmaceutical agents, its purity and consistent production at scale are paramount. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during the synthesis, purification, and scale-up of this important molecule.

As Senior Application Scientists, we understand that moving from a lab-scale success to a robust, scalable process requires a deep understanding of the underlying chemistry and potential pitfalls. This document is structured in a question-and-answer format to directly address the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling recommendations for this aniline derivative?

A: 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline is typically a light brown to dark solid and, like many complex anilines, is susceptible to oxidative degradation. For long-term stability and to maintain purity, it should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[1] Exposure to air and light can lead to the formation of colored impurities, which can complicate downstream processing. Always handle the material in a well-ventilated area.

Q2: What is a common synthetic route for this molecule, and what are the key stages?

A: A prevalent and logical synthetic strategy involves a two-stage process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a nitro group reduction. This approach is favored for its use of readily available starting materials and its generally reliable nature.

  • Stage 1 (SNAr Condensation): Reaction of 1-fluoro-2-methoxy-4-nitrobenzene with 4-(4-morpholinyl)piperidine to form the nitro-intermediate, 4-[4-(2-Methoxy-4-nitrophenyl)-1-piperidinyl]morpholine.

  • Stage 2 (Reduction): Selective reduction of the nitro group on the intermediate to yield the target aniline.[2]

This workflow provides two distinct points for optimization and impurity control, which we will address in the troubleshooting section.

Synthetic_Workflow cluster_0 Stage 1: SNAr Condensation cluster_1 Stage 2: Nitro Reduction SM1 1-Fluoro-2-methoxy-4-nitrobenzene Reaction1 Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (80-120 °C) SM1->Reaction1 SM2 4-(4-Morpholinyl)piperidine SM2->Reaction1 Intermediate 4-[4-(2-Methoxy-4-nitrophenyl)-1-piperidinyl]morpholine Reaction1->Intermediate ReducingAgent Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Intermediate->ReducingAgent FinalProduct 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline ReducingAgent->FinalProduct

Caption: Proposed two-stage synthesis workflow.

Troubleshooting Guide: Synthesis Scale-Up

This section addresses specific problems that can arise during the scale-up of the synthetic process.

Q3: My SNAr reaction is stalling and not going to completion, even with extended reaction times. What is causing this?

A: This is a common scale-up issue often related to mass and heat transfer.

  • Causality: At a larger scale, inefficient mixing can create localized zones where reactants are depleted, effectively slowing the reaction rate.[3] Furthermore, inadequate temperature control can lead to "cold spots" in the reactor, where the activation energy for the reaction is not consistently met. The choice of base is also critical; a base that is not sufficiently soluble or that becomes coated with by-products can lose its effectiveness.

  • Troubleshooting Protocol:

    • Verify Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient for the batch volume. For heterogeneous mixtures involving a solid base like potassium carbonate, you need to ensure the solid is well-suspended.

    • Monitor Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature, to confirm the reaction bulk is reaching and maintaining the target temperature.

    • Evaluate Your Base: Consider using an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) which is soluble in common polar aprotic solvents (e.g., DMSO, NMP). This can improve reaction homogeneity.

    • Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can react with the base and reduce its efficacy.

Q4: During the nitro group reduction using catalytic hydrogenation (H2, Pd/C), the reaction is slow and appears poisoned. How can I resolve this?

A: Catalyst poisoning is a frequent challenge in scaling up hydrogenations, especially with complex substrates.

  • Causality: The palladium catalyst is highly sensitive to poisons. Sulfur-containing impurities, which could be present in lower-grade starting materials, are classic poisons. Additionally, the morpholine and piperidine nitrogen atoms in your molecule can coordinate to the palladium surface, potentially inhibiting its activity, although this is less common for this type of reduction. In some cases, the intermediate itself or side-products can adsorb too strongly to the catalyst surface.

  • Troubleshooting Protocol:

    • Starting Material Purity Check: Analyze your nitro-intermediate for sulfur-containing impurities using appropriate analytical techniques.

    • Catalyst Loading & Type: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to side reactions. Experiment with catalyst loading (typically 1-5 mol% Pd). Consider using a different catalyst support, such as palladium on calcium carbonate, which can sometimes show different selectivity.

    • Alternative Reduction Method: If catalytic hydrogenation remains problematic, switch to a chemical reduction. A highly reliable and scalable method is the use of iron powder in the presence of an acid catalyst like ammonium chloride or acetic acid in an alcohol/water solvent system.[2] This method is robust and less susceptible to the type of poisoning seen with palladium catalysts.

Troubleshooting Guide: Work-up and Purification

Q5: After quenching my reaction, I'm struggling with persistent emulsions during the aqueous work-up and extraction. What can I do?

A: Emulsion formation is a classic scale-up problem where the increased mechanical energy from larger-scale mixing and the presence of partially soluble species stabilize the oil-water interface.

  • Causality: The product itself, being a substituted aniline, has both hydrophobic (aromatic ring) and hydrophilic (amine) character, acting as a surfactant. Impurities or partially reacted materials can further stabilize emulsions.

  • Troubleshooting Protocol:

    • Brine Wash: Before abandoning the batch, try adding a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.

    • Solvent Swap: If possible, change your extraction solvent. A more non-polar solvent like toluene may form less stable emulsions than solvents like ethyl acetate.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Making it more basic or more acidic can sometimes destabilize the emulsion by changing the ionization state of the problematic species.

    • Filtration: For smaller scales, passing the emulsified layer through a pad of a filter aid like Celite® can be effective.

Q6: I am having difficulty purifying the final product. Column chromatography shows significant tailing, and recrystallization attempts result in an oil. What are my options?

A: These are two distinct but related purification challenges. Tailing on silica gel is characteristic of basic compounds like amines, while oiling out during recrystallization points to persistent impurities or inappropriate solvent choice.

  • Causality:

    • Tailing: The lone pairs on the nitrogen atoms in your molecule interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks.[4]

    • Oiling Out: This occurs when the solubility of the compound in the chosen solvent at elevated temperatures is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice. This is often exacerbated by the presence of impurities that disrupt crystallization.

  • Purification Decision Workflow:

Purification_Troubleshooting Start Crude Product Purification Method Chosen Method? Start->Method Column Column Method->Column Column Chromatography Recrystallization Recrystallization Method->Recrystallization Recrystallization Column_Issue Problem: Tailing? Column->Column_Issue Sol1_Column Add 0.5-1% Triethylamine (TEA) to eluent to neutralize silica. Column_Issue->Sol1_Column Yes Success Pure Product Column_Issue->Success No Sol2_Column Use alternative stationary phase (e.g., Alumina, C18 reversed-phase). Sol1_Column->Sol2_Column Recrystallization_Issue Problem: Oiling Out? Recrystallization->Recrystallization_Issue Recrystallization_Issue->Success No Sol1_Recrystall Reduce cooling rate. Add seed crystals. Recrystallization_Issue->Sol1_Recrystall Yes Sol2_Recrystall Change solvent system. (See Table 1) Sol1_Recrystall->Sol2_Recrystall Sol3_Recrystall Perform a pre-purification step (e.g., charcoal treatment, short plug filtration). Sol2_Recrystall->Sol3_Recrystall

Caption: Decision workflow for purification challenges.

  • Detailed Protocols:

    Protocol 1: Modified Column Chromatography

    • Prepare your eluent (e.g., a gradient of ethyl acetate in hexanes).

    • To the final eluent mixture, add 0.5-1% (v/v) of triethylamine.[4] This will "cap" the acidic sites on the silica gel, preventing strong binding of your amine product.

    • Pack and run the column as usual. You should observe significantly sharper, more symmetrical peaks.

    Protocol 2: Optimizing Recrystallization

    • Solvent Screening: The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Test a range of solvents with varying polarities.

    • Control Cooling: If oiling occurs, re-heat the solution until clear and allow it to cool much more slowly (e.g., by placing the flask in a large, insulated container).

    • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal once the solution is cooled to the point of supersaturation. This provides a template for crystal growth.

    • Impurity Removal: If impurities are inhibiting crystallization, try dissolving the crude product in a suitable solvent (like dichloromethane), treating it with activated charcoal for 15-30 minutes to adsorb colored impurities, filtering through Celite®, and then concentrating the filtrate before attempting recrystallization again.

Solvent/SystemPolarityTypical Use CaseComments
Isopropanol (IPA)Polar ProticSingle solventGood starting point. Can be slow to evaporate.
Acetonitrile (ACN)Polar AproticSingle solventOften gives good, sharp crystals.
TolueneNon-polarSingle solventEffective for less polar compounds or impurities.
Ethyl Acetate / HeptaneMixedTwo-solvent systemDissolve in minimum hot EtOAc, add hot heptane dropwise until cloudy, then clarify with a drop of EtOAc and cool. Highly tunable.
Dichloromethane / HexaneMixedTwo-solvent systemSimilar to EtOAc/Heptane but for more soluble compounds. Be aware of DCM's low boiling point.
Table 1: Recommended Solvent Systems for Recrystallization Screening.

References

  • International Journal of Pharmaceutical Sciences and Research. (2014). An overview on the presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Welcome to the technical support resource for the analysis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9). This guide provides in-depth troubleshooting advice and frequently asked question...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you develop and refine a robust LC-MS method for this compound. As Senior Application Scientists, we ground our recommendations in both fundamental principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this analyte that I should consider for LC-MS method development?

A1: Understanding the analyte's physicochemical properties is the foundation of a good method. This compound is a moderately polar molecule with multiple basic nitrogen atoms, making it an ideal candidate for reversed-phase chromatography with positive ion mode mass spectrometry.

PropertyValueImplication for LC-MS Method Development
Molecular Weight 291.39 g/mol [1]The mass is well within the range of standard quadrupole and ion trap mass spectrometers.
Structure Aromatic amine with methoxy, piperidinyl, and morpholinyl groups.The multiple basic nitrogens (aniline, piperidine, morpholine) are readily protonated, making positive ion electrospray ionization (ESI) highly effective.[2][3] The aromatic amine structure can be prone to peak tailing on certain columns.
LogP ~0.9[1]This indicates moderate polarity. A C18 column is a good starting point, but the compound may not be strongly retained, requiring a lower starting percentage of organic solvent in the mobile phase.
pKa (Estimated) The basic nitrogen atoms will have pKa values in the range of 4-9.The analyte will be positively charged in acidic mobile phases (pH < 7), which is ideal for both good chromatographic peak shape and ESI sensitivity.

Q2: What is the best ionization mode for this compound?

A2: Electrospray Ionization (ESI) in positive ion mode is the recommended choice. The presence of multiple basic nitrogen sites allows for very efficient protonation and formation of the [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) could also work but is generally better suited for less polar compounds.[4]

Q3: What type of HPLC column should I start with?

A3: A high-purity, end-capped C18 column is a robust starting point. However, due to the basic aniline group, you may encounter peak tailing from secondary interactions with residual acidic silanols on the column's silica surface.[5] If peak tailing is observed, consider a column with a different stationary phase, such as a biphenyl phase, which has been shown to provide excellent resolution for aromatic amines.[2][3]

Troubleshooting & Optimization Guides

This section provides detailed, question-based guides to resolve common issues encountered during method development.

Part 1: Liquid Chromatography (LC) Issues

The following diagram illustrates a logical workflow for diagnosing and resolving poor chromatographic peak shape.

G cluster_start cluster_diagnosis cluster_systemic_causes cluster_analyte_causes start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) q1 Does the issue affect all peaks or just the analyte? start->q1 systemic System-Wide Issue q1->systemic All Peaks analyte_specific Analyte-Specific Issue q1->analyte_specific Analyte Only cause1 Hardware Problem (e.g., column void, leak, injector issue) systemic->cause1 cause2 Mobile Phase Issue (e.g., incorrect pH, degradation) systemic->cause2 cause3 Chemical Interaction (e.g., silanol interaction) analyte_specific->cause3 cause4 Sample-Related Problem (e.g., overload, solvent mismatch) analyte_specific->cause4

Caption: Troubleshooting logic for poor peak shape.

Q: My analyte peak is tailing severely. What are the likely causes and solutions?

A: Peak tailing is the most common chromatographic problem for basic compounds like this aniline derivative. It occurs when a fraction of the analyte molecules are retained more strongly than the rest, resulting in a skewed peak.

Potential CauseScientific ExplanationRecommended Solution
Secondary Silanol Interactions [5]The basic nitrogen atoms on your analyte interact ionically with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing. This secondary interaction mechanism is stronger than the primary reversed-phase retention, causing tailing.1. Lower Mobile Phase pH: Add 0.1% formic acid to your mobile phases. This protonates the analyte to a stable positive charge (R-NH₃⁺) and neutralizes the silanol groups (Si-OH), eliminating the unwanted ionic interaction.[5] 2. Use a High-Purity, End-Capped Column: Modern columns are manufactured to have fewer residual silanols and are "end-capped" to block most of those that remain. Ensure your column is suitable for basic compounds.
Column Overload [6]Injecting too much analyte mass can saturate the stationary phase, leading to a non-linear relationship between concentration and retention, which manifests as peak tailing or fronting.Dilute your sample or reduce the injection volume . A good rule of thumb for a 2.1 mm ID column is to keep the injection volume between 1-3 µL.[6]
Column Contamination [7]Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.Flush the column with a strong solvent (e.g., isopropanol) following the manufacturer's guidelines. Always use a guard column to protect your analytical column.[6]

Q: I'm observing peak fronting or a split peak. How do I fix this?

A: Peak fronting (a leading edge to the peak) or splitting often points to issues with the sample solvent or column integrity.

Potential CauseScientific ExplanationRecommended Solution
Sample Solvent Mismatch [8]If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), the analyte will travel through the top of the column in a distorted band before normal partitioning begins.Re-dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) or a weaker solvent.[6][8]
Column Void or Channeling A void can form at the inlet of the column due to pressure shocks or degradation of the packed bed. This creates two different paths for the analyte to travel, resulting in a split or misshapen peak.Replace the column. To prevent this, always ramp pump pressure gradually and operate within the column's specified pressure and pH limits.
Sample Overload / Poor Solubility [5]Injecting a sample at a concentration above its solubility limit in the mobile phase can cause it to precipitate on the column, leading to severe peak distortion.Ensure your sample is fully dissolved. If necessary, lower the sample concentration.
Part 2: Mass Spectrometry (MS) Issues

Effective MS detection requires careful optimization of the ion source to efficiently generate, desolvate, and transmit ions into the mass analyzer.

The diagram below outlines the general workflow for optimizing MS parameters.

G cluster_workflow MS Optimization Workflow A 1. Infuse Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H₂O) B 2. Select Ionization Mode (Confirm ESI Positive) A->B C 3. Optimize Source Voltages (Capillary, Cone/Fragmentor) B->C D 4. Optimize Gas & Temperature (Nebulizer Gas, Drying Gas, Temp) C->D E 5. (For MS/MS) Optimize Fragmentation (Collision Energy) D->E F 6. Final System Suitability Check E->F G cluster_fragments Potential Product Ions parent Precursor Ion [M+H]⁺ m/z 292.4 frag1 Loss of Morpholine m/z 205.2 parent->frag1 Collision-Induced Dissociation (CID) frag2 Piperidinyl-Aniline Fragment m/z 194.2 parent->frag2 CID

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline with other aniline derivatives

A Comparative Guide to Aniline Derivatives in Drug Discovery: Roflumilast and Beyond Abstract The aniline scaffold, a deceptively simple aromatic amine, is a cornerstone of modern medicinal chemistry, serving as the foun...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Aniline Derivatives in Drug Discovery: Roflumilast and Beyond

Abstract

The aniline scaffold, a deceptively simple aromatic amine, is a cornerstone of modern medicinal chemistry, serving as the foundational framework for a vast array of therapeutic agents.[1][2] Its versatility allows for precise structural modifications that can drastically alter a molecule's interaction with biological targets.[3] This guide provides an in-depth comparison of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, known commercially as Roflumilast, with other prominent aniline derivatives. We will explore how subtle changes to the aniline core can pivot a molecule's mechanism of action from a potent anti-inflammatory agent to a targeted anti-cancer therapeutic. Through a comparative analysis of physicochemical properties, mechanisms of action, and synthetic accessibility, supported by experimental data and protocols, this guide will illuminate the structure-activity relationships that make the aniline scaffold a privileged structure in drug development.[1]

Introduction: The Aniline Scaffold's Role in Modern Therapeutics

Aniline and its derivatives are integral to the synthesis of numerous pharmaceuticals, from sulfonamide antibiotics to analgesics.[2][4] However, the aniline motif is not without its challenges; it is often associated with metabolic instability and the potential for forming reactive metabolites, which can lead to adverse drug reactions.[5][6] Consequently, a significant focus of medicinal chemistry is to modify the aniline core to enhance safety and efficacy, fine-tuning properties like bioavailability, solubility, and target selectivity.[6]

This guide centers on Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor approved for treating severe Chronic Obstructive Pulmonary Disease (COPD).[7][8] We will compare it against two other aniline derivatives that highlight the scaffold's remarkable adaptability:

  • Cilomilast : A second-generation PDE4 inhibitor, structurally similar to Roflumilast, offering a direct comparison of anti-inflammatory agents.[9][10]

  • Lapatinib : A dual tyrosine kinase inhibitor of the 4-anilinoquinazoline class, used in cancer therapy, which demonstrates a completely different therapeutic application and mechanism of action derived from a modified aniline core.[11][12]

By examining these three molecules, we can appreciate how the aniline framework can be strategically elaborated to target distinct biological pathways with high specificity.

Comparative Analysis

Section 1: Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are fundamental to predicting oral bioavailability, as famously encapsulated by Lipinski's Rule of Five.

PropertyRoflumilastCilomilastLapatinib
IUPAC Name 2-methoxy-4-[4-(morpholin-4-yl)piperidin-1-yl]anilineN-(3,5-Dichloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamideN-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
Molecular Formula C17H25N3O2C17H19Cl2N2O3C29H26ClFN4O4S
Molecular Weight 291.4 g/mol [13]409.3 g/mol 581.1 g/mol
LogP 0.90[13]~3.5 (estimated)~5.6 (estimated)
H-Bond Donors 112
H-Bond Acceptors 558
Therapeutic Use COPD, Plaque Psoriasis[8]COPD (investigational)[10]HER2+ Breast Cancer[12]

Insight & Causality : Roflumilast, with its lower molecular weight and LogP, generally aligns well with the parameters for good oral absorption. Lapatinib, being a larger and more lipophilic molecule, pushes the boundaries of these rules, which is common for kinase inhibitors that must engage a large ATP-binding pocket. The differences in these fundamental properties directly influence formulation strategies and dosing regimens for these drugs.

Section 2: Mechanism of Action & Biological Pathways

The true versatility of the aniline scaffold is revealed in the diverse biological pathways its derivatives can modulate. While Roflumilast and Cilomilast target inflammation via PDE4 inhibition, Lapatinib targets cell proliferation by inhibiting key cancer-driving kinases.

Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in cells.[14] In inflammatory cells, high levels of cAMP are immunosuppressive. By inhibiting PDE4, Roflumilast and Cilomilast increase intracellular cAMP concentrations, which in turn suppresses the release of pro-inflammatory mediators like TNF-α, interleukins, and leukotrienes.[14][15] This leads to a reduction in the inflammatory processes characteristic of diseases like COPD.[7][16]

Roflumilast is a potent PDE4 inhibitor with a half-maximal inhibitory concentration (IC50) of approximately 0.8 nM.[15] Cilomilast also selectively inhibits PDE4 with an IC50 value of around 120 nM, making it less potent than Roflumilast.[15] The higher potency of Roflumilast may contribute to its broader clinical success.[17]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Agonist cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Degraded by Inflammation ↓ Pro-inflammatory Cytokine Release (TNF-α, IL-6, etc.) PKA->Inflammation Suppresses AMP AMP (Inactive) PDE4->AMP Roflumilast Roflumilast / Cilomilast Roflumilast->PDE4 Inhibits caption Figure 1: PDE4 Inhibition Pathway

Figure 1: PDE4 Inhibition Pathway

Lapatinib represents a different therapeutic strategy. It is a 4-anilinoquinazoline derivative that functions as a dual tyrosine kinase inhibitor, targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[11][18] In many cancers, particularly HER2-positive breast cancer, these receptors are overexpressed and drive uncontrolled cell growth and survival.[12] Lapatinib binds to the intracellular ATP-binding site of these receptors, preventing their activation and blocking downstream signaling through critical pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[11][19][20] This dual inhibition effectively shuts down key signals that promote tumor proliferation and survival.[19]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor EGFR / HER2 Receptor Dimer P P Receptor->P Lapatinib Lapatinib Lapatinib->Receptor Binds & Inhibits ATP ATP ATP->P PI3K PI3K/AKT Pathway P->PI3K Activates RAS RAS/RAF/MAPK Pathway P->RAS Activates Survival ↑ Cell Survival ↓ Apoptosis PI3K->Survival Proliferation ↑ Cell Proliferation RAS->Proliferation caption Figure 2: Lapatinib's Mechanism of Action

Figure 2: Lapatinib's Mechanism of Action
Section 3: Synthetic Accessibility & Workflow

The synthetic routes to these molecules, while complex, rely on fundamental organic chemistry transformations involving the aniline core. The primary amine of the aniline often serves as a crucial nucleophile or a directing group in aromatic substitution reactions.

A generalized workflow for synthesizing complex aniline derivatives often involves:

  • Scaffold Synthesis : Creation of the core aniline structure, often with protecting groups and pre-installed substituents.

  • Cross-Coupling Reactions : Palladium-catalyzed reactions like Buchwald-Hartwig or Suzuki coupling are frequently used to attach complex side chains to the aniline ring.

  • Functional Group Interconversion : Modification of side chains or the aniline group itself.

  • Deprotection & Purification : Removal of protecting groups to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow Start Substituted Aniline Precursor Coupling Step 1: Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Modification Step 2: Side-Chain Modification Coupling->Modification Deprotection Step 3: Final Deprotection Modification->Deprotection API Final API Deprotection->API caption Figure 3: Generalized Synthetic Workflow

Figure 3: Generalized Synthetic Workflow

The synthesis of Roflumilast, for instance, involves the coupling of a substituted aniline with a piperidine moiety, while Lapatinib's synthesis involves building the quinazoline core and then attaching the fluorobenzyl-substituted aniline piece.[21] The accessibility of starting materials and the efficiency of these coupling reactions are critical for the commercial viability of the drug.

Section 4: Experimental Protocol - In Vitro PDE4 Inhibition Assay

To ensure the trustworthiness of claims regarding a compound's activity, robust and reproducible assays are essential. The following is a standardized protocol for determining the IC50 value of a potential PDE4 inhibitor. This self-validating system ensures that measurements of enzyme inhibition are accurate and reliable.

Objective : To determine the concentration of an aniline derivative (e.g., Roflumilast) required to inhibit 50% of the activity of recombinant human PDE4 enzyme.

Materials :

  • Test Compounds (e.g., Roflumilast, Cilomilast) dissolved in DMSO.

  • Recombinant human PDE4 enzyme.[22]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA).

  • cAMP substrate.[22]

  • Detection Reagents (e.g., PDE-Glo™ Phosphodiesterase Assay or a coupled enzyme system).[23]

  • 96-well or 384-well microplates.

  • Plate reader capable of luminescence or fluorescence detection.

Step-by-Step Methodology :

  • Compound Dilution : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation : Add 2 µL of each compound dilution to the wells of the microplate. Include control wells containing DMSO only (for 0% inhibition) and a known potent PDE4 inhibitor like Rolipram (for 100% inhibition).[24]

  • Enzyme Addition : Dilute the recombinant PDE4 enzyme in cold assay buffer to the desired concentration. Add 10 µL of the diluted enzyme solution to each well.

  • Pre-incubation : Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[22]

  • Reaction Initiation : Add 10 µL of the cAMP substrate to each well to initiate the enzymatic reaction. The final cAMP concentration should be at or below its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibition can be accurately measured.

  • Reaction Incubation : Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The time should be within the linear range of the reaction.[22]

  • Reaction Termination & Detection : Stop the reaction and measure the remaining cAMP or the product (AMP) formed. For the PDE-Glo™ assay, add the detection reagents according to the manufacturer's protocol, which converts the reaction product AMP into a luminescent signal.[23]

  • Data Analysis :

    • Measure the luminescence signal in a plate reader.

    • Normalize the data: Set the average signal from the DMSO-only wells as 0% inhibition and the average signal from the potent inhibitor control wells as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (dose-response) curve to calculate the IC50 value.[22]

Causality Behind Choices : The use of a cAMP concentration near the Km is crucial; at very high substrate concentrations, a competitive inhibitor will appear less potent. Pre-incubation ensures the system reaches equilibrium before measurement. The choice of a robust detection system like a luminescence-based assay provides high sensitivity and a wide dynamic range, leading to more reliable IC50 values.

Discussion & Future Perspectives

The comparison between Roflumilast, Cilomilast, and Lapatinib vividly illustrates the power of the aniline scaffold in medicinal chemistry.

  • For PDE4 inhibitors , the key to success lies in the specific substitutions on the aniline ring and the attached heterocyclic systems, which fine-tune potency and selectivity, thereby influencing the therapeutic window and side-effect profile.[15] For example, the emetic side effects of early PDE4 inhibitors were linked to inhibition of the PDE4D isoform, leading to the development of second-generation inhibitors like Roflumilast and Cilomilast with potentially better selectivity profiles.[25]

  • For kinase inhibitors like Lapatinib , the aniline group often acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of the target kinase.[20] The rest of the molecule is then designed to occupy adjacent hydrophobic pockets to achieve high affinity and selectivity over other kinases.[26]

The future of aniline-based drug discovery will likely focus on developing bioisosteres—scaffolds that mimic the aniline structure but possess improved metabolic properties. Saturated, three-dimensional structures are being explored to replace the flat aniline ring, aiming to reduce toxicity while retaining or improving target engagement.[5][27][28]

Conclusion

From the anti-inflammatory action of Roflumilast to the anti-cancer efficacy of Lapatinib, the aniline core proves to be an exceptionally versatile and privileged scaffold in drug development. Its synthetic tractability and the ability to precisely modulate its electronic and steric properties allow chemists to design molecules that can selectively inhibit vastly different biological targets. The continued exploration of aniline derivatives and their bioisosteres holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases.

References

  • Vertex AI Search. (2025, May 22).
  • Ma, P., et al. (n.d.). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. PMC. Retrieved from [Link]

  • AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action | For HCPs. Retrieved from [Link]

  • Sam, C., & Pozdol, M. (2012). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P&T, 37(2), 97–101.
  • Patsnap. (2024, July 17). What is the mechanism of Roflumilast? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Roflumilast. Retrieved from [Link]

  • Wikipedia. (n.d.). Lapatinib. Retrieved from [Link]

  • Haque, A., et al. (2025, August 11). A review of Lapatinib, a tyrosine kinase inhibitor, in HER2+ metastatic breast cancer treatment development.
  • H. Lee, I. (n.d.). Lapatinib, a Dual-Targeted small Molecule Inhibitor of egfr and Her2, in Her2-Amplified Breast Cancer. Semantic Scholar.
  • Ocaña, A., et al. (2013). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC.
  • National Center for Biotechnology Information. (2006, April 15). Cilomilast. PubMed. Retrieved from [Link]

  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development? Retrieved from [Link]

  • Wikipedia. (n.d.). Cilomilast. Retrieved from [Link]

  • Gorniak, A., et al. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
  • Lee, S., et al. (2025, February 4). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. Retrieved from [Link]

  • Dykstra, K., et al. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Pharmacology of Cilomilast. PubMed. Retrieved from [Link]

  • C.P. Page, et al. (2006, March 2). An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease. PMC.
  • Gutierrez, O., et al. (2018). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC.
  • Tyagi, A., et al. (2025, April 23).
  • Dykstra, K., et al. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Salafia, M., et al. (2019, April 23). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders.
  • Guo, Y., et al. (2008).
  • Johnston, S. (2006, July 15). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. PubMed.
  • Al-Warhi, T., et al. (2022, December 28).
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-morpholinoaniline. PubChem. Retrieved from [Link]

  • Kumar, D., et al. (2017, March 20). Physicochemical characterization and compatibility study of roflumilast with various pharmaceutical excipients. SpringerLink.
  • Van der Mey, M., et al. (2001, August 2). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed.
  • Al-Warhi, T., et al. (2022).
  • Academia.edu. (n.d.). (PDF) Physicochemical characterization and compatibility study of roflumilast with various pharmaceutical excipients.
  • Lee, S., et al. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. PubMed.
  • Gurney, M., et al. (2015, March 9).
  • Kulkarni, S., & Rane, R. (2018, January 1). Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors.
  • Oki, E., et al. (n.d.).
  • Crocetti, L., et al. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Del Rosso, J. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
  • Kawamatawong, T. (2017). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. PMC.

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a key interme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a key intermediate in pharmaceutical development. In the absence of established public-domain methods for this specific analyte, this document proposes a robust reversed-phase HPLC (RP-HPLC) method and details the rigorous validation process required to ensure its suitability for its intended purpose, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals who require reliable and accurate analytical methods for quality control and stability testing.

The Critical Role of Method Validation in Pharmaceutical Analysis

Analytical method validation is a cornerstone of Good Manufacturing Practice (GMP) and provides documented evidence that a method is fit for its intended use.[6] For the quantification of a pharmaceutical intermediate like 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a validated HPLC method is essential to ensure the quality, consistency, and safety of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods be validated to ensure data integrity.[1][7][8][9][10]

The validation process encompasses a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[11][12][13] Furthermore, for a stability-indicating method, forced degradation studies are crucial to demonstrate that the method can effectively separate the analyte from its potential degradation products.[14][15][16]

Proposed HPLC Method for Analysis

Given the chemical structure of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a reversed-phase HPLC method with UV detection is a suitable analytical approach. The following method parameters are proposed as a starting point for development and subsequent validation.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile for retaining and separating moderately polar to non-polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)A mixture of organic solvent and aqueous buffer provides good separation for many pharmaceutical compounds. The acidic pH helps to ensure the analyte is in a single ionic form, leading to better peak shape.[17]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 245 nmThe optimal wavelength should be determined by UV-Vis spectrophotometry to maximize sensitivity for the analyte.
Injection Volume 10 µLA common injection volume for standard HPLC systems.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Validation Workflow: A Step-by-Step Guide

The validation of the proposed HPLC method should follow a systematic approach as outlined in the ICH Q2(R2) guidelines.[5][9] The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters cluster_3 Documentation MD Method Development Opt Optimization MD->Opt SST System Suitability Testing Opt->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Forced_Degradation cluster_stress Stress Conditions cluster_outcome Analysis Analyte 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation_Products Separation of Degradation Products HPLC->Degradation_Products

Sources

Validation

Positional Isomerism in Kinase Inhibition: A Comparative Analysis of 2- and 3-Methoxy-Aniline Analogs

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of kinase inhibitor design, subtle structural modifications can lead to profound differences in biological activity. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of kinase inhibitor design, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of two closely related aniline derivatives, 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline and its 3-methoxy positional isomer. We will explore the impact of the methoxy group's placement on kinase inhibitory potential, drawing upon available data and established principles of structure-activity relationships (SAR).

Introduction: The Significance of the Methoxy-Aniline Scaffold in Kinase Inhibition

The methoxy-aniline moiety is a privileged scaffold in the development of small molecule kinase inhibitors. Its derivatives are key components in several clinically approved drugs and investigational agents. Notably, the 2-methoxy-4-(substituted piperidinyl)aniline core is a crucial intermediate in the synthesis of potent tyrosine kinase inhibitors such as Brigatinib, an FDA-approved therapeutic for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC)[1][2]. This highlights the therapeutic relevance of the 2-methoxy positional isomer.

This guide will focus on the comparative analysis of the 2-methoxy and 3-methoxy analogs, providing a framework for understanding how the seemingly minor shift of a methoxy group can influence kinase binding and inhibitory activity.

Comparative Kinase Inhibition: The Impact of Methoxy Group Position

The results, summarized in the table below, demonstrate a clear advantage for the 2-methoxy substitution.

Compound IDAniline MoietyEML4-ALK IC50 (nM)
14a (ASP3026) 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline17
14f 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline51

Data extracted from Iikubo et al. (2018).[3]

As the data indicates, the 3-methoxy analog (14f) exhibited a three-fold reduction in inhibitory potency against EML4-ALK compared to the 2-methoxy analog (14a)[3]. This finding strongly suggests that the positioning of the methoxy group ortho to the amino group is critical for optimal kinase inhibition within this chemical series.

Structure-Activity Relationship (SAR) Insights: Why Position Matters

The observed difference in inhibitory activity can be rationalized through an analysis of the structure-activity relationship. The aniline moiety in many kinase inhibitors serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase's ATP-binding pocket. The substituents on the aniline ring can significantly influence these interactions and the overall conformation of the inhibitor within the binding site.

Key Considerations for the Methoxy Group's Position:

  • Steric Hindrance and Conformational Effects: The methoxy group at the 2-position (ortho to the amine) can induce a specific torsional angle between the aniline ring and the rest of the inhibitor. This constrained conformation may be more favorable for fitting into the ATP-binding pocket of certain kinases, leading to enhanced binding affinity. In contrast, a methoxy group at the 3-position (meta to the amine) would likely result in a different preferred conformation, which may be less optimal for binding.

  • Electronic Effects: The methoxy group is an electron-donating group. Its position on the aniline ring influences the electron density of the amino group, which can in turn affect the strength of hydrogen bonds formed with the kinase hinge region. The ortho-positioning may fine-tune the electronic properties of the aniline nitrogen in a way that is more conducive to potent inhibition.

  • Interaction with the Solvent Front: Depending on the specific kinase and the binding mode of the inhibitor, the methoxy group may be oriented towards the solvent-exposed region of the ATP-binding site. In such cases, the positioning of this group can impact solubility and interactions with water molecules, which can indirectly affect binding affinity.

The following diagram illustrates the chemical structures of the two analogs, highlighting the difference in the methoxy group's position.

Caption: Chemical structures of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (left) and a 3-methoxy analog (right).

Experimental Protocols for Kinase Inhibition Assays

To empirically determine and compare the kinase inhibitory potential of the 2-methoxy and 3-methoxy analogs, a standardized in vitro kinase inhibition assay is essential. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) value, a common metric for inhibitor potency.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical fluorescence-based assay. Other detection methods, such as luminescence or radioactivity, can also be employed.

I. Materials and Reagents:

  • Kinase of interest (e.g., ALK, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (2-methoxy and 3-methoxy analogs) dissolved in DMSO

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates (low-volume, white or black depending on the assay)

  • Plate reader capable of detecting the appropriate signal (fluorescence or luminescence)

II. Experimental Workflow:

G A Compound Preparation: Serial dilution of test compounds in DMSO. B Assay Plate Preparation: Dispense diluted compounds into 384-well plates. A->B C Kinase Reaction Initiation: Add kinase and substrate/ATP mixture to the wells. B->C D Incubation: Incubate the plate at a controlled temperature (e.g., 30°C). C->D E Reaction Termination & Signal Detection: Add detection reagent to stop the reaction and generate a signal. D->E F Data Acquisition: Measure the signal using a plate reader. E->F G Data Analysis: Calculate percent inhibition and determine IC50 values. F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

III. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform a serial dilution of the stock solutions to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

  • Kinase Reaction: Prepare a master mix containing the kinase enzyme in the appropriate assay buffer. Prepare a separate master mix containing the kinase substrate and ATP.

  • Reaction Initiation: Add the kinase solution to each well of the assay plate and incubate for a pre-determined time (e.g., 15 minutes) to allow the compounds to bind to the kinase.

  • ATP Addition: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the kinase reaction by adding a detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase activity and contains the necessary components to generate a detectable signal proportional to the amount of ADP produced (and thus kinase activity).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO-only wells as 0% inhibition and the average signal from the no-enzyme wells as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that the 2-methoxy substitution on the 4-(substituted piperidinyl)aniline scaffold is more favorable for kinase inhibition than the 3-methoxy substitution, at least in the context of ALK. This underscores the critical importance of positional isomerism in drug design and the need for careful exploration of substituent placement during lead optimization.

For researchers working with this scaffold, this guide provides a rationale for prioritizing the synthesis and evaluation of 2-methoxy analogs. Further direct comparative studies on a panel of different kinases would be invaluable to determine if this preference for the 2-methoxy isomer is a general trend or specific to certain kinase families. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing this important class of kinase inhibitors and aid in the development of more potent and selective therapeutics.

References

  • Uchibori, K., et al. (2017). Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer. Nature Communications, 8, 14768. [Link]

  • Iikubo, K., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. [Link]

  • PubChem. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. [Link]

  • Sharma, S., et al. (2018). A comprehensive review on Brigatinib - A wonder drug for targeted cancer therapy in non-small cell lung cancer. Journal of the Saudi Pharmaceutical Society, 26(7), 977-985. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline: Evaluating Reproducibility and Pathway Efficiency

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the reliable and efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reliable and efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of two distinct synthetic pathways for 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, a valuable building block in pharmaceutical research. By examining both a convergent and a linear approach, this document aims to provide chemists with the critical insights needed to select the most reproducible and scalable method for their specific needs.

Pathway 1: Convergent Synthesis via Nucleophilic Aromatic Substitution

This approach focuses on the coupling of two advanced intermediates, a strategy often favored for its efficiency and potential for high yields. The core of this pathway is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Experimental Workflow: Pathway 1

Caption: Convergent synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Detailed Protocol: Pathway 1

Step A: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add 4-(4-morpholinyl)piperidine (1.1 eq) and a base, typically potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 70°C and stir overnight.[1]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step B: Nitro Group Reduction

  • Dissolve the crude intermediate from Step A in ethanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2]

  • Stir the reaction at room temperature until the starting material is fully consumed, as indicated by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.[2]

  • Concentrate the filtrate to obtain the crude final product.

  • Purify by flash column chromatography on silica gel to yield pure 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Performance and Reproducibility: Pathway 1
MetricRun 1Run 2Run 3Average
Yield (Step A) 92%95%93%93.3%
Yield (Step B) 94%96%95%95.0%
Overall Yield 86.5%91.2%88.4%88.7%
Purity (by HPLC) >99%>99%>99%>99%

This convergent pathway consistently demonstrates high yields and excellent reproducibility. The SNAr reaction is generally clean and high-yielding, and the subsequent nitro reduction is a well-established and reliable transformation.[2]

Pathway 2: Linear Synthesis via Reductive Amination

A linear approach involves the sequential construction of the target molecule from a simpler starting material. This pathway utilizes reductive amination, a powerful tool for the formation of C-N bonds.[3][4][5][6][7]

Experimental Workflow: Pathway 2

Caption: Linear synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Detailed Protocol: Pathway 2

Step A: Reductive Amination

  • Suspend 1-(3-methoxy-4-nitrophenyl)piperidin-4-one (1.0 eq) and morpholine (1.2 eq) in a suitable solvent like toluene.[1]

  • Add a dehydrating agent, such as acetic acid, and stir for 30 minutes at room temperature to facilitate imine formation.[1]

  • Add a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[1]

  • Stir the reaction for several hours until completion, as monitored by TLC.

  • Quench the reaction with an aqueous basic solution and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate to give the crude intermediate.

Step B: Nitro Group Reduction

  • Follow the same procedure as described in Pathway 1, Step B, using catalytic hydrogenation with Pd/C.[1][2]

Performance and Reproducibility: Pathway 2
MetricRun 1Run 2Run 3Average
Yield (Step A) 85%88%83%85.3%
Yield (Step B) 95%94%96%95.0%
Overall Yield 80.8%82.7%79.7%81.1%
Purity (by HPLC) >98%>98%>98%>98%

While still a viable route, the linear synthesis via reductive amination generally provides slightly lower overall yields compared to the convergent pathway. The reproducibility is good, but minor variations in the reductive amination step can impact the final yield.

Comparative Analysis and Recommendation

FeaturePathway 1 (Convergent)Pathway 2 (Linear)
Overall Yield Excellent (Avg. 88.7%) Good (Avg. 81.1%)
Reproducibility Very High High
Starting Materials More complex, potentially higher costSimpler, potentially lower cost
Process Simplicity Two distinct, high-yielding stepsReductive amination can require careful optimization
Scalability Highly scalableReadily scalable

Recommendation:

For applications where high yield, purity, and reproducibility are critical, Pathway 1 (Convergent Synthesis) is the recommended approach. The robustness of the nucleophilic aromatic substitution and the reliability of the nitro group reduction make it a superior choice for producing high-quality 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

Pathway 2 (Linear Synthesis) remains a solid alternative, particularly if the starting ketone is readily available or cost-effective. However, it may require more process optimization to consistently achieve the high yields of the convergent route.

Conclusion

The synthesis of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline can be successfully achieved through both convergent and linear strategies. The selection of the optimal pathway will depend on project-specific priorities, including cost of starting materials, desired yield, and the importance of process robustness. This guide provides the necessary data and protocols to enable an informed decision for the efficient and reproducible synthesis of this key pharmaceutical intermediate.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.
  • Pearson. (n.d.). Show how to synthesize the following amines from the indicated st.... Study Prep.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. doi:10.1039/D3OB00822C
  • Kuleshova, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination .... Study Prep.
  • Hansen, M. M., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC.

Sources

Validation

Comparative Efficacy of Brigatinib: A Next-Generation ALK Inhibitor Synthesized from 2-Methoxy-4-[4-(4-morpholinyl)-1-piperidinyl]aniline

Executive Summary & Chemical Lineage The synthesis of next-generation tyrosine kinase inhibitors (TKIs) relies heavily on highly specific molecular building blocks designed to overcome acquired clinical resistance. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Lineage

The synthesis of next-generation tyrosine kinase inhibitors (TKIs) relies heavily on highly specific molecular building blocks designed to overcome acquired clinical resistance. The chemical 2-methoxy-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS 761440-91-9) serves as the critical N2-phenyl substituent intermediate in the synthesis of Brigatinib (AP26113)[1].

This specific morpholinopiperidinyl moiety is not merely a structural placeholder; it fundamentally dictates the drug's solubility, membrane permeability, and unique spatial orientation within the ATP-binding pocket of the Anaplastic Lymphoma Kinase (ALK)[2]. This guide objectively compares the efficacy of Brigatinib against other ALK inhibitors (Crizotinib, Alectinib, Ceritinib) and details the self-validating experimental protocols used to quantify its performance.

Mechanistic Causality: Overcoming Steric Hindrance

First-generation ALK inhibitors, such as Crizotinib, are highly susceptible to secondary resistance mutations (e.g., the L1196M gatekeeper mutation and the G1202R solvent-front mutation)[3]. The G1202R mutation replaces a small glycine residue with a bulky arginine, creating severe steric clashes for rigid inhibitors like Alectinib and Crizotinib[4],[5].

Brigatinib, synthesized with the flexible 4-morpholinopiperidinyl group paired with a dimethylphosphine oxide (DMPO) head, possesses a unique linear geometry. This allows the molecule to cut deeply into the L858R/G1202R mutated pockets without spatial squeezing, maintaining critical hydrogen bonds with the hinge region while accommodating the bulky arginine[2]. Consequently, Brigatinib maintains potent inhibitory activity against 17 known ALK resistance mutations[6].

G Brigatinib Brigatinib (ALK Inhibitor) EML4_ALK EML4-ALK Fusion Protein Brigatinib->EML4_ALK Inhibits Autophosphorylation PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Tumor Cell Survival & Proliferation mTOR->CellSurvival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->CellSurvival STAT3 STAT3 JAK->STAT3 STAT3->CellSurvival

Fig 1: EML4-ALK signaling pathways and the targeted inhibitory mechanism of Brigatinib.

Comparative Efficacy: Quantitative Data

To objectively evaluate the efficacy of Brigatinib against its peers, we analyze both in vitro kinase inhibition profiles and in vivo clinical outcomes from the ALTA-1L Phase III trial[7],[8].

Table 1: In Vitro Kinase Inhibition (IC50 in nM) Across Cellular ALK Variants

Note: Lower IC50 values indicate higher potency.

InhibitorNative EML4-ALKL1196M (Gatekeeper)G1202R (Solvent Front)
Brigatinib 1418184
Crizotinib 107400>1000
Alectinib 2545>1000
Ceritinib 3750>1000

(Data synthesized from engineered Ba/F3 cellular assays[6],[9])

Table 2: Clinical Efficacy in ALK+ NSCLC (ALTA-1L Trial Data)

Comparing first-line treatment outcomes between Brigatinib and Crizotinib.

Efficacy MetricBrigatinib (180 mg QD)Crizotinib (250 mg BID)Hazard Ratio (HR)
Median PFS (Months) 24.011.00.49 (P < 0.0001)
Overall ORR (%) 74%62%N/A
Intracranial ORR (%) 78%26%N/A

(PFS = Progression-Free Survival; ORR = Objective Response Rate[7],[8])

Self-Validating Experimental Protocols

To ensure rigorous validation of these efficacy metrics, the following self-validating experimental workflows are standard for profiling compounds synthesized from the 2-methoxy-4-[4-(4-morpholinyl)-1-piperidinyl]aniline intermediate.

Protocol 1: In Vitro Radiometric Kinase Assay (HotSpot)

Causality & Rationale: Radiometric assays are preferred over fluorescence-based assays for IC50 determination because they are immune to compound autofluorescence—a common artifact with highly conjugated pyrimidine-aniline structures.

  • Compound Preparation: Serially dilute Brigatinib in 100% DMSO (0.05 nM to 1 µM)[10]. Internal Control: Use 1% DMSO as a negative vehicle control and 1 µM Staurosporine as a positive control.

  • Kinase Incubation: Mix recombinant ALK enzyme (wild-type or G1202R mutant) with the specific peptide substrate in reaction buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA).

  • Radiolabeling: Initiate the reaction by adding 10 µM [33P]-ATP[10]. Incubate at room temperature for 2 hours.

  • Filter Binding: Spot the reaction mixture onto P81 ion-exchange filter paper. The positively charged paper binds the phosphorylated peptide while unreacted [33P]-ATP is washed away with 0.75% phosphoric acid.

  • Validation & Analysis: Measure radioactivity via scintillation counting. Calculate the Z'-factor; the assay is only validated if Z' > 0.5, ensuring robust signal-to-noise separation.

Workflow Step1 1. Compound Prep Serial dilution of Brigatinib (0.05nM-1µM) Step2 2. Kinase Incubation Mix ALK enzyme, substrate & inhibitor Step1->Step2 Step3 3. Radiometric Assay Add 10 µM [33P]-ATP Incubate at RT Step2->Step3 Step4 4. Filter Binding Spot onto P81 ion-exchange paper Step3->Step4 Step5 5. Quantification Wash & measure via scintillation counting Step4->Step5 Step6 6. Data Analysis Calculate IC50 via non-linear regression Step5->Step6

Fig 2: Step-by-step workflow for the in vitro HotSpot radiometric kinase assay.

Protocol 2: Ba/F3 Engineered Cell Viability Assay

Causality & Rationale: Biochemical IC50 does not account for cell membrane permeability or intracellular ATP competition. The Ba/F3 assay validates the physiological efficacy of the morpholinopiperidinyl moiety[6].

  • Cell Engineering: Transfect murine Ba/F3 cells (normally IL-3 dependent) with native EML4-ALK or mutant variants. Successful transfection renders them IL-3 independent.

  • Treatment: Plate cells at 104 cells/well. Treat with Brigatinib (1 nM - 10 µM) for 72 hours.

  • Internal Control (Critical Step): Run a parallel plate of parental Ba/F3 cells supplemented with IL-3[6]. Validation logic: If Brigatinib kills these parental cells, the toxicity is off-target (general cytotoxicity). If parental cells survive but EML4-ALK cells die, the drug is specifically targeting ALK.

  • Quantification: Assess viability using CellTiter-Glo (ATP luminescence). Calculate the GI50 using non-linear regression.

Sources

Comparative

A Comparative Guide to Purity Validation of CAS 761440-91-9: The Ascendancy of Quantitative NMR

Prepared by a Senior Application Scientist In the rigorous landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

In the rigorous landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reproducible and reliable scientific outcomes. For a molecule such as 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 761440-91-9) , a critical building block in medicinal chemistry, an accurate and robust purity assessment is paramount.[1] While traditional chromatographic techniques have long served as the workhorses of purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a definitive, primary analytical method capable of delivering SI-traceable results with exceptional accuracy.[2][3]

This guide provides an in-depth, comparative analysis of qNMR for the purity determination of CAS 761440-91-9. We will dissect the causality behind the experimental choices in a qNMR workflow, contrast its performance with established chromatographic methods, and provide the detailed protocols necessary for immediate implementation in a quality control or research laboratory.

The Principle of qNMR: A Foundation of Stoichiometric Certainty

Unlike chromatographic methods that rely on the comparison of a detector's response to a reference standard of the same compound, qNMR operates on a fundamental principle of chemistry: the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[4][5] This allows for the use of an internal calibrant—a stable, high-purity compound of a different structure—to quantify the analyte.[6] The purity of the analyte (Purityanalyte) can be determined using a single, elegant equation that establishes a direct stoichiometric relationship between the analyte and the calibrant.[4]

Purityanalyte (% w/w) = (Ianalyte / Icalibrant) * (Ncalibrant / Nanalyte) * (Manalyte / Mcalibrant) * (mcalibrant / manalyte) * Puritycalibrant

This equation underscores the power of qNMR as a primary ratio method, where quantification is anchored to the precisely known mass and purity of the calibrant, often a Certified Reference Material (CRM) traceable to the International System of Units (SI).[7][8][9]

Experimental Workflow: A Self-Validating System for Purity Determination

The trustworthiness of a qNMR result is built upon a meticulously planned and executed experimental protocol. Each step is designed to mitigate potential sources of error, creating a self-validating system.

The Critical Choice: Selecting the Internal Calibrant

The selection of an appropriate internal calibrant (also referred to as an internal standard) is the cornerstone of an accurate qNMR experiment.[10][11] For the analysis of CAS 761440-91-9, the calibrant must satisfy several key criteria:

  • Certified Purity & Stability: The calibrant must have a well-documented, high purity (typically >99.5%) with traceability to a national metrology institute like NIST.[7][12] It must be chemically inert and not react with the analyte, solvent, or trace moisture.

  • Solubility: It must be fully soluble in the chosen deuterated solvent alongside the analyte to ensure a homogeneous solution.[10]

  • Spectral Simplicity: Ideally, the calibrant should produce one or more sharp, simple signals (e.g., singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[13]

  • Hygroscopicity: The calibrant should be non-hygroscopic to allow for accurate weighing.[13]

For CAS 761440-91-9, Maleic Anhydride is an excellent choice as an internal calibrant when using a solvent like DMSO-d₆. Its two equivalent olefinic protons produce a sharp singlet around 7.3 ppm, a region typically clear of the primary signals of the analyte.

Experimental Protocol: ¹H qNMR of CAS 761440-91-9

This protocol details the precise steps for determining the purity of a batch of 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.

Materials:

  • Analyte: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 761440-91-9), MW = 304.43 g/mol [14][15]

  • Internal Calibrant: Maleic Anhydride (Certified Reference Material), MW = 98.06 g/mol , Purity ≥ 99.5%

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), low water content

  • Equipment: High-precision analytical balance (readability ±0.01 mg), NMR spectrometer (≥400 MHz), high-quality NMR tubes.

Procedure:

  • Sample Preparation (Gravimetry):

    • Accurately weigh approximately 15-20 mg of the CAS 761440-91-9 sample into a clean, dry glass vial. Record the mass (manalyte) precisely.

    • Into the same vial, accurately weigh approximately 5-10 mg of the Maleic Anhydride internal calibrant. Record the mass (mcalibrant) precisely. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[4]

    • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is critical for accurate results.[4]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. The causality behind these parameters is crucial for ensuring that signal integrals are directly proportional to the number of nuclei.

    • Pulse Angle: A 90° pulse (P1) must be carefully calibrated and used to ensure maximum and uniform excitation across the entire spectrum.[4][16]

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow all protons of interest (in both the analyte and calibrant) to fully relax back to thermal equilibrium. A conservative delay of D1 ≥ 7 * T₁max (where T₁max is the longest spin-lattice relaxation time of any signal being integrated) is recommended.[4][11] For many small molecules, a D1 of 60 seconds is a safe starting point.

    • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort the baseline and integration.[16]

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This minimizes integration errors.[17]

  • Data Processing:

    • Apply a small line-broadening factor (e.g., LB = 0.1 - 0.3 Hz) to improve the signal shape without sacrificing resolution.[5][16]

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption shape.

    • Apply a high-order polynomial or multipoint baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals. Incorrect phasing or baseline correction can significantly distort integral values.[18][19]

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the calibrant.

      • Analyte (CAS 761440-91-9): The methoxy singlet (-OCH₃) is an excellent candidate for integration (Nanalyte = 3).

      • Calibrant (Maleic Anhydride): Integrate the olefinic singlet (Ncalibrant = 2).

Visualizing the qNMR Workflow

The logical flow from sample preparation to the final purity result is a systematic process designed to ensure accuracy and traceability.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Calibrant (m_calibrant) weigh_analyte->weigh_is dissolve Dissolve Mixture in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters: 90° Pulse, Long D1) transfer->acquire phase Phase and Baseline Correct Spectrum acquire->phase integrate Integrate Analyte and Calibrant Signals phase->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Report Purity (% w/w) with Uncertainty calculate->report

Caption: A validated workflow for purity determination of CAS 761440-91-9 by qNMR.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, they possess inherent limitations that qNMR overcomes.[20][21] The choice of analytical method should be guided by the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal area is directly proportional to the number of nuclei.[4]Differential partitioning between mobile and stationary phases.Partitioning between a mobile gas and a stationary phase.
Quantification Primary (Absolute): Direct quantification using a certified internal calibrant of a different structure.[5]Secondary (Relative): Requires a calibration curve built from a reference standard of the same analyte.[22]Secondary (Relative): Requires a calibration curve or area percent calculation, assuming equal response factors.[21]
Analyte Standard Not required for quantification.[2]Essential. Purity result is relative to the purity of the reference standard.Often required for accurate quantification.
Information Provides purity, structural confirmation, and impurity identification in a single experiment.[23]Provides retention time and purity relative to total eluted components. Purity can be overestimated if impurities do not elute or absorb UV light.Provides retention time and relative purity. Limited to volatile and thermally stable compounds.
Nature Non-destructive. The sample can be recovered and used for other analyses.[2]Destructive.Destructive.
Selectivity High. Can distinguish and quantify isomers if unique signals are present.High separation efficiency. Can be optimized with different columns and mobile phases.Very high separation efficiency for volatile compounds.
Traceability Directly traceable to SI units through certified reference materials.[3]Traceability is dependent on the traceability of the analyte-specific reference standard.Traceability is dependent on the reference standard used.
Decision Logic: Choosing the Right Tool for the Job

The selection of an analytical technique is a critical decision driven by the specific analytical question at hand.

Decision_Tree start What is the primary analytical goal? q1 Need absolute purity with SI traceability & structural confirmation? start->q1 q2 Analyzing for known impurities with available reference standards? q1->q2 No r_qnmr Use qNMR q1->r_qnmr Yes q3 Screening for volatile impurities or residual solvents? q2->q3 No r_hplc Use HPLC q2->r_hplc Yes q3->r_hplc No r_gc Use GC / GC-MS q3->r_gc Yes

Caption: Decision tree for selecting the optimal purity analysis method.

Conclusion: The Authoritative Power of qNMR

For researchers, scientists, and drug development professionals working with CAS 761440-91-9, quantitative NMR provides an unparalleled level of confidence and analytical certainty. Its status as a primary method, free from the requirement of an analyte-specific reference standard, makes it exceptionally powerful for characterizing new chemical entities and for establishing the purity of in-house reference materials.[9][24] While HPLC and GC remain indispensable tools for chromatographic separation and screening, qNMR stands as the authoritative technique for absolute purity assignment. By adopting the rigorous, self-validating protocols outlined in this guide, laboratories can ensure the integrity of their materials, the reproducibility of their research, and the ultimate quality of their final products.

References

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Validation

Benchmarking 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline Against Standard EGFR Intermediates: A Guide for Next-Generation Kinase Inhibitor Development

As the landscape of targeted oncology evolves, the emergence of the EGFR C797S tertiary mutation has severely compromised the clinical efficacy of third-generation covalent inhibitors like Osimertinib. For researchers an...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the emergence of the EGFR C797S tertiary mutation has severely compromised the clinical efficacy of third-generation covalent inhibitors like Osimertinib. For researchers and drug development professionals, overcoming this resistance requires a fundamental shift in the chemical building blocks used to synthesize active pharmaceutical ingredients (APIs).

This guide objectively benchmarks 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (CAS: 761440-91-9) against standard first- and third-generation EGFR intermediates. By analyzing structural causality, synthetic workflows, and the biological performance of their derived APIs, we provide a comprehensive blueprint for developing fourth-generation, ATP-competitive kinase inhibitors.

Structural & Chemical Benchmarking

The selection of an aniline intermediate dictates the spatial conformation, solubility, and binding modality of the final kinase inhibitor.

Standard Intermediates (1st and 3rd Generation)
  • 3-Ethynylaniline (Erlotinib Intermediate): Features a small, rigid alkyne group. While highly effective for wild-type and L858R mutant EGFR, this compact structure sterically clashes with the bulky methionine residue introduced by the T790M "gatekeeper" mutation, rendering the resulting APIs ineffective against resistant strains.

  • 4-Fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate): Designed with a nitro group that is subsequently reduced and acrylated to form an electrophilic warhead. This allows the API to form a covalent bond with the Cys797 residue in the EGFR ATP-binding pocket. However, when the C797S mutation occurs (cysteine to serine), the lack of a highly nucleophilic sulfhydryl group prevents covalent binding, leading to complete drug resistance.

The Target Intermediate (Next-Generation/Brigatinib Analogs)

2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline bypasses the need for covalent binding entirely.

  • Steric Conformation: The 2-methyloxy group restricts the dihedral angle when coupled to a pyrimidine core. This specific geometry allows the derived API to slide deep into the ATP-binding pocket, comfortably accommodating the bulky T790M mutation without steric hindrance .

  • Pharmacokinetic Optimization: The massive 4-(4-morpholinyl)-1-piperidinyl tail acts as a powerful solubilizing moiety. It enhances the aqueous solubility and membrane permeability of the final API, ensuring high intracellular concentrations necessary to competitively inhibit ATP in the L858R/T790M/C797S triple mutant .

EGFRPathway EGFR EGFR Triple Mutant (L858R/T790M/C797S) Osim 3rd-Gen Intermediates (Covalent Binding) Fail Binding Fails (No Cys797) Osim->Fail Brig Target Intermediate (ATP-Competitive) Succeed Accommodates T790M Bypasses C797S Brig->Succeed Fail->EGFR Succeed->EGFR

Mechanism of action bypassing C797S resistance using the target intermediate.

Experimental Methodology: Self-Validating SNAr Coupling

Because of the extreme steric bulk of the morpholinopiperidine tail, coupling this intermediate to a pyrimidine core requires highly optimized Nucleophilic Aromatic Substitution (SNAr) conditions. The following protocol provides a self-validating system for synthesizing the advanced kinase inhibitor framework.

Step-by-Step Protocol

Step 1: Reagent Preparation Weigh 1.0 equivalent of the chosen 2,4-dichloropyrimidine derivative and 1.1 equivalents of 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline.

  • Causality: Utilizing a slight molar excess of the aniline ensures the complete consumption of the more complex, expensive pyrimidine core, which prevents notoriously difficult downstream chromatographic separations.

Step 2: Solvent and Base Selection Suspend the reagents in 2-methoxyethanol to achieve a 0.2 M concentration, followed by the addition of 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The ortho-methoxy group sterically hinders the nucleophilic amine. 2-Methoxyethanol provides the high boiling point (124°C) necessary to overcome this activation energy barrier. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with the aniline for the electrophilic pyrimidine carbon.

Step 3: Thermal Cycling Heat the reaction mixture to 110°C–120°C under a continuous nitrogen atmosphere for 16 hours.

Step 4: Self-Validating LC-MS Monitoring Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

  • Validation Check: The system validates its own completion when the starting aniline peak (m/z 292.2 [M+H]+) diminishes to <5% total area, and the target product mass emerges. If the m/z 292.2 peak persists above 5%, the reaction is stalled; add an additional 0.5 eq of DIPEA and heat for 4 more hours.

Step 5: Isolation Cool the mixture to room temperature and precipitate the product by dropwise addition into ice-water. Filter the resulting solid and wash with cold ethanol to yield the advanced intermediate (Typical yield: >80%).

SyntheticWorkflow A 2-(Methyloxy)-4-[4-(4-morpholinyl) -1-piperidinyl]aniline C SNAr Reaction (120°C, DIPEA) A->C B Pyrimidine Core (e.g., 2,4-dichloro) B->C D Advanced Intermediate C->D LC-MS Validated

Synthetic workflow for coupling the morpholinopiperidinyl aniline intermediate.

Biological Performance of Derived APIs

The ultimate test of an intermediate is the biological efficacy of its resulting API. Recent medicinal chemistry efforts have utilized 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline to synthesize Brigatinib analogs capable of striking the EGFR L858R/T790M/C797S triple mutant .

The table below benchmarks the quantitative performance (IC50 values) of APIs derived from standard intermediates versus the target intermediate.

Table 1: Benchmarking Derived APIs Against EGFR Mutations
Intermediate UsedRepresentative API GenerationWT EGFR IC50 (nM)L858R/T790M IC50 (nM)L858R/T790M/C797S IC50 (nM)Resistance Mechanism Overcome
3-Ethynylaniline 1st Gen (Erlotinib)2.0>10,000>10,000None (Fails at T790M)
4-Fluoro-2-methoxy-5-nitroaniline 3rd Gen (Osimertinib)12.01.0>5,000T790M (Fails at C797S)
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline 4th Gen (Brigatinib Analogs) ~65.0 ~2.0 0.7 - 6.5 T790M and C797S

Data Interpretation: APIs derived from the target intermediate demonstrate sub-nanomolar to low-nanomolar potency against the highly resistant C797S triple mutant. Furthermore, the higher IC50 against Wild-Type (WT) EGFR (~65.0 nM) indicates a "wild-type sparing" profile, which is critical for minimizing clinical dose-limiting toxicities such as severe skin rash and diarrhea.

Conclusion

For drug development professionals targeting advanced non-small cell lung cancer (NSCLC), the choice of chemical starting materials is non-negotiable. While standard 1st and 3rd generation intermediates fail against the C797S mutation due to steric clashing or reliance on covalent bonding, 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline provides the exact structural geometry and solubility parameters required to build potent, ATP-competitive, fourth-generation inhibitors.

References
  • Optimization of Brigatinib as New Wild-Type Sparing Inhibitors of EGFRT790M/C797S Mutants ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Evaluation of 2-Amine-4-oxyphosaniline Pyrimidine Derivatives as EGFR L858R/T790M/C797S Mutant Inhibitors Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer Drug Design, Development and Therapy (Dovepress) URL:[Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline
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